3-Fluoro-3-deoxy-D-glucopyranose
Description
BenchChem offers high-quality 3-Fluoro-3-deoxy-D-glucopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-3-deoxy-D-glucopyranose including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
14049-03-7; 7226-70-2 |
|---|---|
Molecular Formula |
C6H11FO5 |
Molecular Weight |
182.147 |
IUPAC Name |
(3S,4S,5R,6R)-4-fluoro-6-(hydroxymethyl)oxane-2,3,5-triol |
InChI |
InChI=1S/C6H11FO5/c7-3-4(9)2(1-8)12-6(11)5(3)10/h2-6,8-11H,1H2/t2-,3+,4-,5-,6?/m1/s1 |
InChI Key |
BUMRBAMACDBPKO-CBPJZXOFSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)F)O)O |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
3-Fluoro-3-deoxy-D-glucopyranose: A Technical Guide to Synthesis and Characterization
Topic: 3-Fluoro-3-deoxy-D-glucopyranose Synthesis and Characterization Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Strategic Importance
3-Fluoro-3-deoxy-D-glucopyranose (3-FDG) is a structural analog of glucose where the hydroxyl group at the C-3 position is replaced by a fluorine atom. Unlike its widely used isomer 2-FDG (a hexokinase inhibitor used in PET imaging), 3-FDG is primarily used to probe specific metabolic checkpoints, including the sorbitol pathway and transport kinetics via GLUT transporters.
From a synthetic standpoint, 3-FDG presents a classic stereochemical challenge: the introduction of fluorine at C-3 requires precise inversion of configuration. Direct fluorination of glucose derivatives often fails due to the poor leaving group ability of native hydroxyls and competing elimination reactions. Therefore, the "Gold Standard" route—and the focus of this guide—utilizes the Allose Route , relying on the
Retrosynthetic Analysis & Logic
To achieve the gluco configuration (equatorial fluorine at C-3) in the final product, one must start with a precursor possessing the allo configuration (axial hydroxyl at C-3). This allows the fluorinating agent (typically DAST) to attack via an
Diagram 1: Retrosynthetic Strategy (DOT)
Caption: Retrosynthetic disconnection showing the necessity of the Allo-intermediate to achieve the correct stereochemistry via inversion.
Detailed Synthesis Protocol
Safety Warning: This protocol uses DAST (Diethylaminosulfur trifluoride). DAST is thermally unstable and can react violently with water to produce HF. All reactions must be performed in a fume hood with anhydrous solvents.
Phase 1: Stereochemical Setup (Synthesis of Diacetone Allose)
Starting Material: 1,2:5,6-Di-O-isopropylidene-
-
Oxidation (DAG
Ketone):-
Reagents: DMSO, Acetic Anhydride (
). -
Procedure: Dissolve DAG (1 eq) in anhydrous DMSO/Ac2O (2:1 ratio). Stir at room temperature for 12–24 hours under inert atmosphere (
). -
Mechanism: Swern-type or Moffatt-type oxidation converts the C-3 equatorial alcohol to a ketone (1,2:5,6-di-O-isopropylidene-
-D-ribo-hexofuranos-3-ulose). -
Workup: Quench with water (exothermic!), extract with DCM, wash with saturated
to remove acid.
-
-
Reduction (Ketone
Allose):-
Reagents: Sodium Borohydride (
), Methanol/Water. -
Procedure: Dissolve the crude ketone in MeOH. Add
(0.5 eq) at 0°C. -
Expert Insight: Hydride attack occurs from the less hindered exo face (the "bottom" relative to the isopropylidene groups), forcing the resulting hydroxyl group into the endo (axial) position. This yields 1,2:5,6-di-O-isopropylidene-
-D-allofuranose almost exclusively. -
Validation:
H NMR will show a shift in the H-3 coupling constant due to the change in dihedral angle (small for allo vs larger for gluco).
-
Phase 2: Fluorination (The Critical Inversion)
Precursor: Diacetone Allose (Axial C3-OH).
-
Reaction Setup:
-
Dissolve Diacetone Allose in anhydrous
(DCM). -
Cool to -20°C or 0°C.
-
Add DAST (1.2 eq) dropwise.
-
Add anhydrous Pyridine (2 eq) to scavenge HF liberated during the reaction.
-
-
Reaction Progress:
-
Allow to warm to room temperature. Stir for 2–4 hours.
-
Mechanism: The hydroxyl oxygen attacks sulfur, displacing a fluoride. The fluoride ion then attacks C-3 from the back (equatorial trajectory), displacing the sulfur leaving group.
-
Result: Inversion of configuration from allo (axial) to gluco (equatorial).
-
-
Workup (Critical Safety):
-
Quench by slowly adding the reaction mixture into saturated aqueous
(Do not add water to the reaction; add reaction to the quench). -
Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc).
-
Product: 3-Deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-
-D-glucofuranose.
-
Phase 3: Global Deprotection
-
Hydrolysis:
-
Dissolve the fluorinated intermediate in dilute acid (e.g., 1M HCl or 50% acetic acid).
-
Heat at 60–80°C for 2–4 hours.
-
Monitor by TLC (disappearance of non-polar spot).
-
-
Isolation:
-
Neutralize with ion-exchange resin (e.g., Amberlite IR-120 H+ form, followed by weak base resin if needed, or careful neutralization with NaOH).
-
Lyophilize to obtain 3-FDG as a white solid (mixture of
and anomers).
-
Characterization Suite
Trustworthiness in synthesis is established via rigorous characterization. The fluorine atom provides a unique handle for NMR validation.[2]
Physical Properties[2][3][4][5][6][7][8]
-
Appearance: White to light yellow crystalline powder.[3]
-
Melting Point: 115–117 °C.[3]
-
Mass Spectrometry: m/z 182.15 (M).
NMR Spectroscopy Data (in )
The
| Nucleus | Parameter | Value / Description | Notes |
| Chemical Shift ( | -199.9 ppm ( | Referenced to | |
| Coupling ( | Large geminal coupling characteristic of H-C-F. | ||
| H-3 Signal | Appears as a doublet of triplets (or similar multiplet) due to large | ||
| C-3 Signal | Large doublet ( |
Diagram 2: Characterization Workflow (DOT)
Caption: Analytical workflow for validating 3-FDG structure and biological activity.
Biological Applications & Expert Insights
Why 3-FDG?
While 2-FDG is trapped by hexokinase (phosphorylation at C-6) and cannot proceed through glycolysis (due to lack of OH at C-2 for isomerization), 3-FDG behaves differently:
-
Transport: It is a substrate for GLUT transporters, making it useful for studying transport kinetics without rapid metabolism.
-
Sorbitol Pathway: 3-FDG is a substrate for Aldose Reductase, converting it to 3-deoxy-3-fluoro-sorbitol. This makes it a specific probe for the polyol pathway, which is implicated in diabetic complications (cataracts, neuropathy).
-
Metabolic Stability: The C-3 fluorine prevents certain isomerization steps, but it can be phosphorylated at C-1 or C-6. However, it acts as a competitive inhibitor for phosphoglucomutase.
Expert Troubleshooting
-
Low Yield in Fluorination: If the DAST reaction yields are low, check the moisture content. Water reacts with DAST to form HF, which can degrade the sugar protecting groups (isopropylidene is acid-sensitive).
-
Elimination Products: If you observe olefinic protons in NMR, elimination occurred instead of substitution. Ensure the reaction temp is kept low (-20°C) during addition and do not overheat during the reaction phase.
References
-
Tewson, T. J., & Welch, M. J. (1978). New approaches to the synthesis of 3-deoxy-3-fluoro-D-glucose.[5] The Journal of Organic Chemistry, 43(6), 1090–1092. Link
-
Bell, N. G. A., Smith, A. J. R., & York, R. (2022). 19F-centred NMR analysis of mono-fluorinated compounds: 3-fluoro-3-deoxy-D-glucose.[6][7] RSC Advances, 12, 10062-10070.[2] Link
-
Southworth, R., et al. (2003). Metabolism of 3-deoxy-3-fluoro-D-glucose by rat heart: an in vivo 19F NMR study. Journal of Neurochemistry, 49, 428-433. Link
-
PubChem Compound Summary. 3-Deoxy-3-fluoro-D-glucose (CID 122305). Link
Sources
- 1. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. echemi.com [echemi.com]
- 4. 3-deoxy-3-fluoro-D-glucose | C6H11FO5 | CID 122305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. | PDF or Rental [articles.researchsolutions.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. research.ed.ac.uk [research.ed.ac.uk]
3-Deoxy-3-Fluoro-D-Glucose: A Mechanistic Probe for Glucose Transport and Polyol Metabolism
Executive Summary
3-Deoxy-3-fluoro-D-glucose (3-FDG) is a specialized glucose analog primarily utilized as a mechanistic probe in carbohydrate biochemistry. Unlike its clinically ubiquitous isomer, 2-deoxy-2-fluoro-D-glucose (2-FDG), which is trapped by hexokinase for PET imaging, 3-FDG is characterized by its low affinity for hexokinase and its ability to traverse glucose transporters (GLUTs) without rapid metabolic sequestration.
This guide details the discovery, chemical synthesis, and biological validation of 3-FDG.[1] It is designed for researchers requiring a non-metabolizable transport tracer that offers distinct hydrogen-bonding properties compared to 3-O-methylglucose (3-OMG).
Part 1: Historical Genesis & Discovery
The development of 3-FDG emerged from the "fluorine-for-hydroxyl" substitution era of the 1970s, driven by the need to map the hydrogen-bonding requirements of glucose-processing enzymes.
-
1972 (The Biochemical Foundation): The seminal characterization was performed by Wright, Taylor, Brunt, and Brownsey , who synthesized 3-FDG phosphates and demonstrated their competitive inhibition of phosphoglucomutase. Their work established that while the C3-hydroxyl group is critical for glycolysis, its replacement with fluorine (a hydrogen bond acceptor but not a donor) drastically alters enzymatic recognition.
-
1973 (The Transport Breakthrough): Riley and Taylor published the definitive study on human erythrocytes, revealing that 3-FDG binds to the glucose carrier with an affinity comparable to 3-O-methylglucose. This identified 3-FDG as a vital tool for distinguishing between transport events and phosphorylation events.
-
1978 (The Radiochemical Synthesis): Tewson and Welch revolutionized the synthesis by introducing Diethylaminosulfur Trifluoride (DAST) , allowing for a rapid, stereoselective production of [18F]3-FDG. This method remains the blueprint for modern "cold" synthesis.
Part 2: Chemical Synthesis Protocol
The synthesis of 3-FDG relies on the inversion of configuration at the C3 position.[2] To obtain the gluco- configuration (equatorial fluorine), one must start with the allo- configuration (axial hydroxyl).
Methodology: Stereoselective Fluorination via DAST
Precursor: 1,2:5,6-di-O-isopropylidene-
Step-by-Step Protocol
-
Preparation of the Allo-Precursor:
-
Dissolve 1,2:5,6-di-O-isopropylidene-
-D-allofuranose in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. -
Rationale: The allo starting material is essential. Direct fluorination of glucose (equatorial OH) would result in allose (axial F) due to inversion.
-
-
Fluorination (The Critical Step):
-
Cool the solution to -20°C.
-
Add DAST (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Chemical Event:[2][3][4][5] The hydroxyl oxygen attacks the sulfur of DAST, creating a good leaving group. The fluoride ion then attacks C3 from the back, inverting the stereochemistry from allo to gluco.
-
-
Quenching and Extraction:
-
Deprotection (Hydrolysis):
-
Dissolve the intermediate in 1M HCl or 50% trifluoroacetic acid (TFA).
-
Reflux for 2 hours to remove the isopropylidene acetals.
-
Neutralize with ion-exchange resin (e.g., Amberlite IR-45 OH form).
-
-
Purification:
-
Purify via HPLC or column chromatography (Cellulose or Silica) to obtain pure 3-deoxy-3-fluoro-D-glucose.
-
Synthesis Pathway Visualization
Caption: Stereoselective synthesis of 3-FDG via DAST-mediated inversion of an allofuranose precursor.
Part 3: Mechanistic Biochemistry & Cellular Fate
The utility of 3-FDG lies in its divergence from the standard glycolytic pathway.
Transport vs. Phosphorylation
-
GLUT Interaction: 3-FDG is recognized by Glucose Transporters (GLUT1, GLUT4) with an affinity (
mM) similar to D-glucose. The C3-fluorine atom accepts hydrogen bonds from the transporter pore residues (likely Asn/Gln side chains) but cannot donate a hydrogen bond. -
Hexokinase Resistance: Unlike 2-FDG, which is a good substrate for hexokinase, 3-FDG is a poor substrate . The C3-hydroxyl group of glucose is crucial for the catalytic positioning of ATP in the hexokinase active site. The substitution with fluorine disrupts this alignment, drastically reducing the rate of phosphorylation (
of glucose).
Metabolic Fate (The Polyol Shunt)
Because it is not trapped by glycolysis, 3-FDG is available for alternative pathways. In tissues with high Aldose Reductase activity (e.g., nerve, lens, kidney), 3-FDG is reduced to 3-deoxy-3-fluoro-sorbitol . This makes it a specific probe for the polyol pathway, which is implicated in diabetic complications.
Cellular Fate Diagram
Caption: 3-FDG bypasses the hexokinase trap (glycolysis) and preferentially enters the polyol pathway.
Part 4: Comparative Pharmacology
The following table contrasts 3-FDG with other common glucose probes to guide experimental selection.
| Feature | D-Glucose | 2-FDG (Clinical PET) | 3-FDG (This Topic) | 3-O-Methylglucose (3-OMG) |
| Transport (GLUTs) | Native Substrate | Transported | Transported | Transported |
| Hexokinase Activity | High ( | High (Trapped as 6-P) | Very Low / Negligible | Zero (Not a substrate) |
| Metabolic Fate | Glycolysis / TCA | Accumulates as 2-FDG-6-P | Polyol Pathway / Efflux | None (Equilibrates) |
| Primary Application | Metabolism | Metabolic Rate Imaging | Transport Kinetics / Polyol | Volume of Distribution |
| Toxicity | None | Low (at tracer doses) | Moderate (Toxic metabolites) | Low |
References
-
Wright, J. A., Taylor, N. F., Brunt, R. V., & Brownsey, R. W. (1972). Synthesis of 3-deoxy-3-fluoro-D-glucose 1- and 6-phosphates and their interaction with phosphoglucomutase and UDPG-pyrophosphorylase.[4] Journal of the Chemical Society, Chemical Communications, (11), 691–692.
-
Riley, G. J., & Taylor, N. F. (1973). The interaction of 3-deoxy-3-fluoro-D-glucose with the hexose-transport system of the human erythrocyte. Biochemical Journal, 135(4), 773–777.
-
Tewson, T. J., & Welch, M. J. (1978). New approaches to the synthesis of 3-deoxy-3-fluoro-D-glucose.[1][6][7] The Journal of Organic Chemistry, 43(6), 1090–1092.[7]
-
Halama, J. R., Gatley, S. J., DeGrado, T. R., Bernstein, D. R., Ng, C. K., & Holden, J. E. (1984). Validation of 3-deoxy-3-fluoro-D-glucose as a glucose transport analogue in rat heart. American Journal of Physiology-Heart and Circulatory Physiology, 247(5), H754–H759.
-
Kwee, I. L., Nakada, T., & Card, P. J. (1987). In vivo metabolism of 3-deoxy-3-fluoro-D-glucose. Journal of Neurochemistry, 49(2), 428-433.
Sources
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and pharmacological properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [18F]-labeled 3-deoxy-3-fluoro-D-glucose: synthesis and preliminary biodistribution data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | PDF or Rental [articles.researchsolutions.com]
Technical Guide: Chemical & Biochemical Properties of 3-Fluoro-3-deoxy-D-glucopyranose
Executive Summary
3-Fluoro-3-deoxy-D-glucopyranose (3-FDG) is a structural analog of D-glucose where the hydroxyl group at the C-3 position is replaced by a fluorine atom. Unlike its widely used isomer 2-fluoro-2-deoxy-D-glucose (2-FDG), which acts as a metabolic trap for hexokinase, 3-FDG is characterized by its resistance to phosphorylation and its utility as a probe for the polyol pathway and glucose dehydrogenase activity.
This guide details the physicochemical properties, NMR spectral signatures, and unique biochemical behavior of 3-FDG, providing researchers with the data necessary to utilize this compound as a mechanistic probe in metabolic and structural biology.
Structural & Physical Chemistry[1]
Molecular Configuration
The substitution of the C-3 hydroxyl group with fluorine introduces specific electronic and steric alterations while maintaining the overall pyranose ring conformation (typically
-
Steric Isosterism: The van der Waals radius of fluorine (1.47 Å) is comparable to that of a hydroxyl group (1.40 Å), allowing 3-FDG to fit into many glucose-binding pockets.
-
Hydrogen Bonding: The C-3 fluorine acts as a weak hydrogen bond acceptor but, crucially, lacks the hydrogen bond donor capability of the original hydroxyl group. This property is utilized to map the H-bond donor requirements of enzyme active sites.
Anomeric Equilibrium
In aqueous solution (
-
Ratio: Approximately 47:53 (
: ).[1] -
Crystalline State: The
-anomer can be isolated in an ordered crystalline form, whereas the -anomer often co-crystallizes in a disordered lattice.
NMR Characterization ( F-Centred Analysis)
F NMR is the definitive method for characterizing 3-FDG due to the high sensitivity of the fluorine nucleus and its wide chemical shift dispersion. The coupling constants (Table 1: Key NMR Parameters for 3-FDG
| Parameter | Value (Approx.) | Description |
| Chemical Shift ( | -197 to -205 ppm | Typical range for secondary alkyl fluorides in pyranoses. |
| ~50 - 54 Hz | Strong coupling between F3 and H3; diagnostic of substitution site. | |
| ~15 - 30 Hz | Depends on H2-C2-C3-F3 and H4-C4-C3-F3 dihedral angles (Karplus relation). | |
| ~20 Hz | Coupling to C1 and C5; confirms ring integrity. |
Technical Note: The large
coupling often results in a distinct "doublet of doublets of doublets" (ddd) pattern in proton-coupledF spectra, arising from interactions with H3, H2, and H4.
Biochemical Interactions & Metabolic Fate
The utility of 3-FDG lies in its divergent metabolic path compared to glucose and 2-FDG.
Transport (GLUTs)
3-FDG is recognized by Glucose Transporters (GLUTs) but exhibits altered kinetics.
-
Affinity: The affinity of GLUTs for 3-FDG is generally lower than that for D-glucose or 2-FDG.
-
Mechanism: The C-3 hydroxyl group is involved in hydrogen bonding within the GLUT channel pore. The loss of the H-bond donor at C-3 in 3-FDG destabilizes the transition state for transport, reducing
.
Enzymatic Selectivity
This is the critical differentiator for 3-FDG applications.
-
Hexokinase (Glycolysis Block):
-
3-FDG is a poor substrate for yeast and mammalian hexokinases (
mM, compared to M range for glucose). -
Consequence: It does not accumulate as 3-FDG-6-phosphate in the cell, unlike 2-FDG. It essentially "ignores" the glycolytic pathway.
-
-
Aldose Reductase (Polyol Pathway):
-
Glucose Dehydrogenase:
-
In specific bacterial strains (Pseudomonas) and mammalian liver, 3-FDG is oxidized to 3-deoxy-3-fluoro-D-gluconic acid .
-
Visualization: Metabolic Divergence
The following diagram illustrates the selective metabolic processing of 3-FDG compared to the standard glycolytic route.
Figure 1: Metabolic divergence of 3-FDG. Note the blockage at Hexokinase, shunting the molecule toward Aldose Reductase and Glucose Dehydrogenase pathways.
Experimental Protocols
Synthesis Overview (DAST Method)
The synthesis of 3-FDG typically requires inversion of configuration at C-3, often starting from an allo-configured precursor.
-
Precursor Selection: 1,2:5,6-Di-O-isopropylidene-
-D-allofuranose. -
Fluorination: Treatment with Diethylaminosulfur trifluoride (DAST) induces
displacement of the C-3 hydroxyl (or leaving group) with inversion, yielding the gluco configuration. -
Deprotection: Acidic hydrolysis removes the isopropylidene acetals to yield free 3-FDG.
F-Centred NMR Analysis Protocol
This protocol validates the structure and purity of 3-FDG using its fluorine signature.
Reagents:
-
Sample: 10-20 mg 3-FDG.
-
Solvent:
(0.6 mL). -
Internal Standard: Sodium trifluoroacetate (optional, for chemical shift referencing).
Acquisition Parameters:
-
1D
F Decoupled: Acquire a proton-decoupled fluorine spectrum to identify the two anomeric peaks ( and ). -
1D
F Coupled: Acquire without decoupling to observe the multiplet structure.-
Analysis: Measure the large geminal coupling (
Hz).
-
-
2D
F- H HETCOR: Use this to correlate the fluorine signal directly to the H-3 proton, confirming the site of substitution.
Figure 2: Workflow for the structural validation of 3-FDG using
Applications in Drug Development
Probing Hydrogen Bond Donors
Researchers use 3-FDG to determine if the C-3 hydroxyl group of glucose acts as a hydrogen bond donor in protein-ligand interactions.
-
Logic: If a protein binds Glucose (
) but fails to bind 3-FDG ( ), and steric hindrance is ruled out, it implies the protein requires a hydrogen bond from the C-3 OH.
In Vivo Metabolic Tracing
Because 3-FDG is not trapped by glycolysis, it serves as a tracer for Aldose Reductase activity in tissues like the lens, nerve, and kidney. This is particularly relevant in diabetes research, where sorbitol accumulation (polyol pathway) is a target for therapeutic intervention.
References
-
19F-centred NMR analysis of mono-fluorinated compounds Source: RSC Advances (2022) URL:[4][Link] Context: Definitive guide on NMR characterization of 3-FDG, providing specific coupling constants and pulse sequences.
-
The interaction of 3-deoxy-3-fluoro-D-glucose with the hexose-transport system of the human erythrocyte Source: Biochemical Journal (1973) URL:[Link] Context: Establishes the transport kinetics of 3-FDG via GLUT systems.
-
The use of deoxyfluoro-d-glucopyranoses and related compounds in a study of yeast hexokinase specificity Source: Biochemical Journal (1972) URL:[Link] Context: Confirms 3-FDG is a poor substrate for hexokinase, distinguishing it from 2-FDG.
-
In vivo metabolism of 3-deoxy-3-fluoro-D-glucose Source: Journal of Biological Chemistry (1991) URL:[Link] Context: Details the metabolic fate of 3-FDG through the sorbitol (polyol) and gluconate pathways in mammalian tissue.
-
Co-crystals of 3-deoxy-3-fluoro-α-d-glucopyranose and 3-deoxy-3-fluoro-β-d-glucopyranose Source: Acta Crystallographica (2010) URL:[Link] Context: Provides precise structural data on the anomeric forms and crystal packing.
Sources
- 1. Co-crystals of 3-deoxy-3-fluoro-α-d-glucopyranose and 3-deoxy-3-fluoro-β-d-glucopyranose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
Biological Activity of Fluorinated Glucose Analogs: A Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of fluorinated glucose analogs, specifically focusing on their structural bioisosterism, metabolic fate, and applications in oncology and metabolic research. While 2-deoxy-2-[18F]fluoro-D-glucose (2-FDG) is the clinical gold standard for PET imaging, positional isomers like 3-FDG and 4-FDG offer distinct biological activities, ranging from glycosylation inhibition to specific enzymatic tracking. This document synthesizes mechanistic insights with validated experimental protocols for researchers in drug discovery and chemical biology.
Structural & Chemical Basis: The Fluorine Effect
The substitution of a hydroxyl group (-OH) with a fluorine atom (-F) in glucose is a masterclass in bioisosterism.
-
Van der Waals Radius: Fluorine (1.47 Å) is sterically similar to the hydroxyl group (1.40 Å) and hydrogen (1.20 Å), allowing fluorinated analogs to fit into enzyme active sites (e.g., GLUT transporters, Hexokinase).
-
Electronic Effects: The C-F bond is the strongest in organic chemistry (~116 kcal/mol). Unlike the -OH group, fluorine is a hydrogen bond acceptor but not a hydrogen bond donor. This loss of H-bond donation capability is the primary driver of the "metabolic blocks" described below.
-
Lipophilicity: Fluorination generally increases lipophilicity, potentially enhancing passive diffusion across membranes, though glucose analogs primarily rely on active transport (GLUTs).
The Gold Standard: 2-Deoxy-2-Fluoro-D-Glucose (2-FDG)
Mechanism of Action: The Metabolic Trap
2-FDG is the most widely used analog because of its unique interaction with the glycolytic pathway.
-
Transport: 2-FDG is transported into the cell via Glucose Transporters (GLUT1-4) with kinetics similar to glucose.
-
Phosphorylation: Hexokinase (HK) phosphorylates 2-FDG at the C6 position to form 2-FDG-6-Phosphate (2-FDG-6P) .
-
The Block: The next step in glycolysis requires Phosphoglucose Isomerase (PGI) to convert Glucose-6-P to Fructose-6-P.
-
Chemical Requirement: PGI catalysis proceeds via an enediol intermediate , which requires the abstraction of a proton from C2 and the presence of a hydroxyl group at C2 to facilitate isomerization.
-
Failure: 2-FDG lacks the C2 hydroxyl group (replaced by F). The enediol intermediate cannot form.
-
-
Trapping: 2-FDG-6P cannot be isomerized, nor can it diffuse out of the cell due to the negative charge of the phosphate group.[1][2] It accumulates intracellularly in proportion to glycolytic activity.
Visualization: The Metabolic Trap Pathway
Figure 1: Comparative pathways of Glucose vs. 2-FDG. Note the critical block at PGI for 2-FDG, leading to intracellular accumulation.
Beyond Position 2: Positional Isomers
Changing the position of the fluorine atom alters the biological activity significantly.
| Analog | Key Enzyme Interaction | Biological Outcome | Primary Application |
| 2-FDG | Hexokinase (Substrate), PGI (Inhibitor/Non-substrate) | Metabolic Trapping (Accumulation) | PET Imaging (Oncology/Neurology) |
| 3-FDG | GLUTs (Low Affinity), Aldose Reductase | Poor Transport; Reduction to 3-Fluoro-Sorbitol | Studying Polyol Pathway; 3-Deoxy studies |
| 4-FDG | Glycogen Synthase, Glycosyltransferases | Chain Termination; Glycosylation Inhibition | Antiviral research; Glycogen metabolism studies |
3-Fluoro-3-deoxy-D-glucose (3-FDG)
Unlike 2-FDG, 3-FDG is often a poor substrate for the GLUT transporters and Hexokinase. However, it is a substrate for Aldose Reductase , converting it to 3-fluoro-sorbitol. This makes it a useful probe for the polyol pathway, which is implicated in diabetic complications.
4-Fluoro-4-deoxy-D-glucose (4-FDG)
The C4 hydroxyl group is critical for the formation of
Experimental Protocol: Measuring Glucose Uptake
Note: While 18F-FDG is the clinical standard, many research labs lack radiochemistry facilities. The following protocol uses 2-NBDG , a fluorescent glucose analog, which validates uptake via the same GLUT mechanisms.
Protocol: Cellular Uptake Assay using 2-NBDG
Objective: Quantify glucose uptake in adherent cancer cells (e.g., HeLa, MCF-7) using flow cytometry.
Reagents:
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose)
-
Phloretin (GLUT inhibitor - Negative Control)
-
Ice-cold PBS
Workflow:
-
Seeding: Plate cells at
cells/well in a 6-well plate. Incubate overnight to reach 70-80% confluency. -
Starvation (CRITICAL):
-
Treatment:
-
Experimental Group: Add 2-NBDG (Final conc: 50-100
M) in glucose-free media. -
Negative Control: Pre-treat with Phloretin (100
M) for 10 min, then add 2-NBDG. -
Blank: Glucose-free media only (Autofluorescence check).
-
-
Incubation: Incubate for 20-30 minutes at 37°C.
-
Note: Do not exceed 30 mins; efflux can occur.
-
-
Termination:
-
Aspirate media rapidly.
-
Wash 3x with Ice-cold PBS .
-
Why? Cold temperature halts GLUT activity and "freezes" the metabolic state.
-
-
Analysis:
-
Trypsinize cells and resuspend in FACS buffer.
-
Analyze via Flow Cytometry (Excitation: 488 nm, Emission: ~540 nm / FL-1 Channel).
-
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for 2-NBDG cellular uptake assay.
Clinical & Translational Applications
Oncology (The Warburg Effect)
Tumor cells exhibit "aerobic glycolysis," consuming glucose at rates 10-100x higher than normal tissues. 2-FDG exploits this by accumulating in malignant cells.
-
Diagnostic: PET scans visualize high-uptake regions (metastases).
-
Therapeutic Potential: While 2-FDG is a tracer, high concentrations of 2-deoxyglucose (2-DG) are investigated as glycolytic inhibitors to "starve" tumors, particularly under hypoxic conditions where cells rely solely on glycolysis.
Neurology[6]
-
Alzheimer’s Disease: Reduced 2-FDG uptake in the temporoparietal cortex is an early biomarker, often preceding cognitive decline.
-
Epilepsy: Interictal PET scans often show hypometabolism (reduced uptake) in the seizure focus, while ictal scans (during seizure) show hypermetabolism.
References
-
Mechanism of FDG Trapping: Gallagher, B. M., et al. "Metabolic trapping as a principle of radiopharmaceutical design: some factors responsible for the intracellular accumulation of [18F] 2-deoxy-2-fluoro-D-glucose." Journal of Nuclear Medicine, 1978.
-
2-NBDG Protocol Validation: Zou, C., et al. "2-NBDG as a fluorescent indicator for direct glucose uptake measurement." Journal of Biochemical and Biophysical Methods, 2005.
-
Glycosylation Inhibition: Bernacki, R. J., et al. "Biochemical characteristics, metabolism, and antitumor activity of several acetylated hexosamines." Journal of Supramolecular Structure, 1977.
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.
-
Warburg Effect & FDG: Vander Heiden, M. G., et al. "Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation." Science, 2009.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. The Role of Glucose and FDG Metabolism in the Interpretation of PET Studies | Radiology Key [radiologykey.com]
- 3. "Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of" by Drew Folgmann [scholarworks.uark.edu]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. biocompare.com [biocompare.com]
structural analysis of 3-fluoro-3-deoxy-D-glucopyranose
An In-Depth Technical Guide to the Structural Analysis of 3-Fluoro-3-deoxy-D-glucopyranose
Authored by: A Senior Application Scientist
Introduction: The Significance of Fluorine in Carbohydrate Chemistry
The strategic introduction of fluorine into carbohydrate scaffolds has become a powerful tool in chemical biology and drug discovery. The fluorine atom, being of a similar size to a hydroxyl group but with profoundly different electronic properties, can dramatically alter the biological activity and metabolic fate of a sugar molecule.[1] 3-Fluoro-3-deoxy-D-glucopyranose (3FDG) is a prime example of such a modified monosaccharide. Its structural and conformational characteristics are of significant interest as they dictate its interaction with biological systems, including enzymes and transporters.[2] This guide provides a comprehensive overview of the structural analysis of 3FDG, intended for researchers, scientists, and professionals in drug development. We will explore both solid-state and solution-state conformations, detailing the experimental and computational methodologies employed in their elucidation.
Solid-State Conformation: Insights from X-ray Crystallography
X-ray crystallography provides a definitive, high-resolution snapshot of a molecule's three-dimensional structure in the solid state. For 3-fluoro-3-deoxy-D-glucopyranose, this technique has yielded fascinating insights into its packing and conformational preferences.
Co-crystallization of Anomers
A key finding from the crystallographic analysis of 3FDG is that it crystallizes from acetone as a co-crystal containing both the α and β anomers.[2][3][4] The unit cell contains two crystallographically independent molecules. One site is occupied by the pure β-anomer, while the second site is structurally heterogeneous, containing a mixture of the α and β-anomers.[2][3][4] This accommodation of both anomers in the crystal lattice is facilitated by the presence of hydrogen-bonding partners that can interact with the anomeric hydroxyl group in either an axial or equatorial orientation.[2][4]
Pyranose Ring Pucker and Distortions
The pyranose ring of both anomers of 3FDG adopts a chair conformation, which is the most stable arrangement for hexopyranoses. However, the introduction of the fluorine atom at the C3 position induces subtle distortions in the ring. Cremer-Pople analysis reveals that the pyranosyl ring of the α-anomer is slightly more distorted than that of the β-anomer.[3][4] These distortions are influenced by the substitution pattern on the ring and differ from those observed in unsubstituted D-glucopyranose.[3][4]
Exocyclic Group Conformation
The orientation of the exocyclic hydroxymethyl group (–CH2OH) is another crucial structural feature. In the crystal structure of both the α and β anomers of 3FDG, this group adopts a gauche-gauche (gg) conformation.[2][3][4] This conformation is significant as it can influence the molecule's interaction with protein binding sites.
| Structural Parameter | β-anomer (Site A) | α-anomer (Site B, major component) | Reference |
| Pyranose Ring Conformation | Distorted Chair (approaching a boat conformation) | Distorted Chair (approaching a twist-boat conformation) | [3][4] |
| Exocyclic CH2OH Conformation | gauche-gauche (gg) | gauche-gauche (gg) | [2][3][4] |
| C-F Bond Length (Å) | ~1.400 | ~1.400 | [3] |
Solution-State Conformation and Dynamics: A Focus on NMR Spectroscopy
While X-ray crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to probe the structure and dynamics of molecules in solution, which is more representative of a biological environment. For fluorinated molecules like 3FDG, ¹⁹F NMR is a particularly powerful tool.
The Power of ¹⁹F-Centered NMR Analysis
A modern and highly effective approach to characterizing 3FDG in solution is through a ¹⁹F-centered NMR analysis.[5] This methodology leverages the high sensitivity of the ¹⁹F nucleus and its extensive network of through-bond couplings to both ¹H and ¹³C nuclei. This allows for the unambiguous assignment of the ¹H and ¹³C chemical shifts and the precise measurement of various coupling constants (JHF, JFC, and JHH).[5]
The following workflow illustrates the core components of a ¹⁹F-centered NMR analysis for a molecule like 3FDG.
Caption: Workflow for the ¹⁹F-centered NMR analysis of 3-fluoro-3-deoxy-D-glucopyranose.
Experimental Protocol: ¹⁹F-Centered NMR Analysis of 3FDG
The following is a detailed, step-by-step methodology for acquiring and interpreting key NMR data for 3FDG.
1. Sample Preparation:
-
Step 1.1: Weigh approximately 30 mg of 3-fluoro-3-deoxy-D-glucose.
-
Step 1.2: Dissolve the sample in 600 µL of deuterium oxide (D₂O, 99.9 atom% D).
-
Step 1.3: Transfer the solution to a 5 mm NMR tube.
-
Causality: D₂O is used as the solvent to minimize the large solvent proton signal, which would otherwise obscure the signals from the analyte. The concentration is chosen to ensure a good signal-to-noise ratio within a reasonable acquisition time.
-
2. Data Acquisition:
-
Step 2.1: 1D ¹H Spectrum: Acquire a standard one-dimensional ¹H spectrum. This will provide an initial overview of the proton signals and allow for the determination of the anomeric ratio from the integration of the anomeric proton signals.
-
Step 2.2: 1D ¹⁹F Spectrum: Acquire a one-dimensional ¹⁹F spectrum. This will show distinct signals for the fluorine in the α and β anomers.
-
Step 2.3: 2D ¹H-¹⁹F HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the ¹⁹F nucleus with directly attached and long-range coupled protons. It is crucial for assigning the proton resonances that are spatially close to the fluorine atom.
-
Step 2.4: 2D ¹³C-¹⁹F HSQC: This experiment correlates the ¹⁹F nucleus with coupled ¹³C nuclei. This is essential for assigning the carbon resonances and provides valuable JFC coupling information.
-
Step 2.5: 2D ¹H-¹H COSY (Correlation Spectroscopy) and/or TOCSY (Total Correlation Spectroscopy): These experiments reveal the network of proton-proton couplings within the sugar ring, allowing for the assignment of all proton resonances.
3. Data Analysis:
-
Step 3.1: Anomeric Ratio: In D₂O, 3FDG exists as an equilibrium mixture of α and β anomers. The ratio of these anomers can be determined by integrating the signals of the anomeric protons in the ¹H NMR spectrum.[3]
-
Step 3.2: Resonance Assignment: Using the suite of 2D NMR experiments, assign all ¹H and ¹³C chemical shifts for both anomers. The ¹⁹F-centered approach is particularly advantageous for resolving ambiguities.[5]
-
Step 3.3: Coupling Constant Analysis: Carefully measure the values of vicinal ¹H-¹H coupling constants (³JHH). These values are stereospecific and can be used in the Karplus equation to determine the dihedral angles between adjacent protons, which in turn defines the conformation of the pyranose ring. The ¹H-¹⁹F and ¹³C-¹⁹F coupling constants also provide valuable conformational information.[6]
| NMR Parameter | Information Gained | Reference |
| ¹H Chemical Shifts | Electronic environment of protons | [5][6] |
| ¹³C Chemical Shifts | Electronic environment of carbons | [5] |
| ¹⁹F Chemical Shifts | Electronic environment of fluorine | [5] |
| ³JHH Coupling Constants | Dihedral angles, ring conformation | [6] |
| JHF and JFC Coupling Constants | Through-bond proximity to fluorine, conformation | [5][6] |
| Anomeric Ratio (from ¹H integrals) | Relative stability of α and β anomers in solution | [3] |
Synthesis of 3-Fluoro-3-deoxy-D-glucopyranose
The availability of 3FDG for structural and biological studies relies on its efficient chemical synthesis. Several synthetic routes have been developed, often starting from readily available carbohydrate precursors. A common strategy involves the nucleophilic displacement of a good leaving group at the C3 position with a fluoride ion.
One established method utilizes 1,2:5,6-di-O-isopropylidene-α-D-allofuranose as a starting material.[7] The reaction with diethylaminosulfur trifluoride (DAST) proceeds with inversion of configuration at the C3 position to yield the 3-fluoro-gluco derivative.[7] Other approaches have also been reported, providing access to this important fluorinated sugar.[8][9]
The following diagram outlines a generalized synthetic approach.
Caption: Generalized synthetic strategy for 3-fluoro-3-deoxy-D-glucopyranose.
Biological Implications and Applications
The structural features of 3FDG, particularly the presence of the electronegative fluorine atom at C3, have significant biological consequences. Fluorinated sugars are often used as mechanistic probes to study enzyme-catalyzed reactions.[2][3] The substitution of a hydroxyl group with fluorine can alter hydrogen bonding networks within an enzyme's active site, potentially stabilizing or destabilizing reaction intermediates.[3]
Furthermore, radio-labeled versions of 3FDG, such as [¹⁸F]-3FDG, have been synthesized and investigated for their potential in medical imaging, analogous to the widely used [¹⁸F]-FDG in positron emission tomography (PET).[10] The biological fate and metabolic processing of 3FDG are active areas of research, with studies exploring its metabolism in bacteria and its potential to inhibit cellular growth.[1]
Conclusion
The is a multi-faceted endeavor that combines solid-state and solution-state techniques to build a comprehensive understanding of its conformational preferences. X-ray crystallography reveals a preference for a distorted chair conformation and the intriguing co-crystallization of its anomers. In solution, advanced NMR techniques, particularly those centered on the ¹⁹F nucleus, provide detailed insights into the conformational equilibrium and dynamics. This detailed structural knowledge is paramount for understanding its biological activity and for the rational design of new carbohydrate-based therapeutics and diagnostic agents.
References
-
Zhang, Q., and Serianni, A. S. (2010). Co-crystals of 3-deoxy-3-fluoro-α-d-glucopyranose and 3-deoxy-3-fluoro-β-d-glucopyranose. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 11), o557–o561. [Link]
-
St-Gelais, J., et al. (2021). Alternative Synthesis of 1,2,4,6-Tetra-O-Acetyl-3-Deoxy-3-Fluoro-α,β-d-Glucopyranose. Request PDF. [Link]
-
Foster, A. B., Hems, R., & Hall, L. D. (1970). Fluorinated carbohydrates. Part V. Nuclear magnetic resonance data on pyranose and furanose derivatives of 3-deoxy-3-fluoro-D-gl. Canadian Journal of Chemistry, 48(24), 3937-3945. [Link]
-
Zhang, Q., & Serianni, A. S. (2010). Co-crystals of 3-deoxy-3-fluoro-α-D-glucopyranose and 3-deoxy-3-fluoro-β-D-glucopyranose. PubMed. [Link]
-
Zhang, Q., & Serianni, A. S. (2010). Co-crystals of 3-deoxy-3-fluoro-α-d-glucopyranose and 3-deoxy-3-fluoro-β-d-glucopyranose. ResearchGate. [Link]
-
Tewson, T. J., & Welch, M. J. (1978). [18F]-Labeled 3-Deoxy-3-Fluoro-D-Glucose: Synthesis and Preliminary Biodistribution Data. Journal of Nuclear Medicine, 19(12), 1339-1345. [Link]
-
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(15), 4346-4355. [Link]
-
Tewson, T. J., & Welch, M. J. (1978). New approaches to the synthesis of 3-deoxy-3-fluoro-D-glucose. The Journal of Organic Chemistry, 43(6), 1090-1092. [Link]
-
Eisenthal, R., & Harrison, R. (1971). The bacterial metabolism of 3-deoxy-3-flouro-D-glucose. University of Bath's research portal. [Link]
-
Tewson, T. J., & Welch, M. J. (1978). New approaches to the synthesis of 3-deoxy-3-fluoro-D-glucose. ACS Publications. [Link]
Sources
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Co-crystals of 3-deoxy-3-fluoro-α-d-glucopyranose and 3-deoxy-3-fluoro-β-d-glucopyranose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-crystals of 3-deoxy-3-fluoro-α-D-glucopyranose and 3-deoxy-3-fluoro-β-D-glucopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
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3-deoxy-3-fluoro-D-glucose as a biochemical probe
An In-depth Technical Guide to 3-Deoxy-3-fluoro-D-glucose (3-FG) as a Biochemical Probe
Foreword: The Pursuit of Metabolic Clarity
In the intricate landscape of cellular metabolism, glucose stands as a central pillar. Understanding its flux through various interconnected pathways is paramount for researchers in fields ranging from fundamental biology to drug development. While isotopic labeling of glucose itself has been a cornerstone of metabolic research, the development of glucose analogs has opened new windows into specific enzymatic steps and pathways. Among these, 3-deoxy-3-fluoro-D-glucose (3-FG) has emerged as a uniquely powerful and versatile tool.
This guide, written from the perspective of a senior application scientist, moves beyond a simple recitation of facts. It aims to provide a deep, mechanistic understanding of why 3-FG is a superior choice for certain experimental questions, how to properly deploy it in the laboratory, and how to interpret the resulting data with confidence. We will explore its synthesis, its complex metabolic fate, and its application in cutting-edge techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Positron Emission Tomography (PET). This document is designed for the hands-on researcher who seeks not just to use a probe, but to master it.
The Molecular Logic of 3-Deoxy-3-fluoro-D-glucose
At its core, 3-FG is an analog of D-glucose where the hydroxyl group at the C-3 position is replaced by a fluorine atom. This seemingly minor substitution has profound biochemical consequences, making 3-FG an exceptional probe for several reasons:
-
Mimicry and Perturbation : The fluorine atom is sterically similar to a hydroxyl group, allowing 3-FG to be recognized and transported into cells by glucose transporters (GLUTs) and to be acted upon by certain enzymes. However, the high electronegativity of fluorine and the strength of the carbon-fluorine bond alter its reactivity, making it a poor substrate or an inhibitor for downstream enzymes that require the C-3 hydroxyl group for their catalytic mechanism.
-
Spectroscopic and Imaging Handle : The stable ¹⁹F isotope is 100% naturally abundant and possesses a nuclear spin of ½, making it ideal for high-resolution NMR spectroscopy. Since endogenous fluorine is virtually absent in biological systems, the ¹⁹F NMR signal from 3-FG and its metabolites is background-free, offering unparalleled clarity. For in vivo imaging, the fluorine can be substituted with the positron-emitting ¹⁸F isotope, enabling highly sensitive PET imaging.[1]
Synthesis of 3-FG and its Isotopologues
The utility of 3-FG begins with its synthesis. While several routes exist, a common and effective approach for non-radioactive 3-FG involves the nucleophilic displacement of a good leaving group at the C-3 position of a protected allose derivative. The "allo" configuration is crucial as it places the leaving group in the correct stereochemical orientation for an SN2 reaction to yield the "gluco" configuration.
A representative route starts with 1,2:5,6-di-O-isopropylidene-α-D-allofuranose. The C-3 hydroxyl group can be converted into an excellent leaving group, such as a trifluoromethanesulfonate (triflate). Subsequent reaction with a fluoride source, like cesium fluoride, results in the desired 3-deoxy-3-fluoro-D-glucose derivative.[2]
For PET imaging applications, the synthesis of [¹⁸F]-3-FG must be rapid and efficient due to the short 110-minute half-life of ¹⁸F.[3] This is typically achieved through automated synthesis modules that handle the high radioactivity. The synthesis often involves the nucleophilic substitution of a precursor molecule with cyclotron-produced, anhydrous [¹⁸F]fluoride.[4][5]
The Divergent Metabolic Fate of 3-FG
Once inside the cell, 3-FG does not simply accumulate. Its true power as a probe lies in its entry into multiple, distinct metabolic pathways, where its downstream processing (or lack thereof) provides specific information. Unlike 2-deoxy-D-glucose (2-DG), which is primarily trapped as 2-DG-6-phosphate, 3-FG's metabolism is more complex and informative.[6]
The primary metabolic routes for 3-FG are:
-
The Polyol Pathway : 3-FG is a substrate for aldose reductase, which reduces it to 3-deoxy-3-fluoro-D-sorbitol (3-FS). 3-FS can then be further oxidized by sorbitol dehydrogenase to 3-deoxy-3-fluoro-D-fructose (3-FF). The detection of 3-FS is a direct measure of aldose reductase activity, a pathway implicated in diabetic complications.[7]
-
Direct Oxidation : In tissues like the liver and kidney, 3-FG can be oxidized by glucose dehydrogenase to form 3-deoxy-3-fluoro-D-gluconic acid (3-FGA). This provides a means to probe the activity of this specific dehydrogenase.[7][8]
-
Inhibition of Glycolysis : While the 6-hydroxyl group of 3-FG can be phosphorylated to form 3-FG-6-phosphate, the presence of fluorine at C-3 makes this product a poor substrate for downstream glycolytic enzymes such as phosphoglucomutase, effectively acting as an inhibitor.[9][10] This contrasts with 2-DG, which primarily inhibits hexokinase.[6]
The following diagram illustrates the metabolic decision points for 3-FG after entering the cell.
Caption: Metabolic fate of 3-deoxy-3-fluoro-D-glucose (3-FG) within the cell.
Key Applications and Experimental Protocols
Application 1: Monitoring Aldose Reductase Activity with ¹⁹F NMR
Scientific Rationale: The conversion of 3-FG to 3-FS is a direct reporter of aldose reductase activity. ¹⁹F NMR can distinguish between the fluorine signals of 3-FG and 3-FS, allowing for real-time, non-invasive quantification of enzyme flux in intact cells or tissues. This is invaluable for screening aldose reductase inhibitors, which are of high interest in diabetes research.[7]
Experimental Protocol:
-
Cell Culture/Tissue Preparation: Culture cells (e.g., lens epithelial cells, which have high aldose reductase activity) to a high density. For ex vivo tissues, prepare acute slices (e.g., from the lens or kidney).
-
NMR Sample Preparation: Transfer the cell suspension or tissue slices into an NMR tube with appropriate buffer (e.g., Krebs-Henseleit) supplemented with a known concentration of a fluorine standard for quantification (e.g., trifluoroacetic acid).
-
Baseline Spectrum: Acquire a baseline ¹⁹F NMR spectrum before the addition of 3-FG.
-
Initiate Experiment: Add 3-FG to the NMR tube to a final concentration of 5-10 mM.
-
Time-Course Acquisition: Acquire ¹⁹F NMR spectra at regular intervals (e.g., every 15-30 minutes) for several hours.
-
Data Processing and Analysis: Process the spectra (Fourier transform, phasing, baseline correction). Identify the peaks corresponding to 3-FG and 3-FS based on their chemical shifts. Integrate the peak areas and, using the internal standard, calculate the concentration of each species over time. The rate of 3-FS production is a direct measure of aldose reductase flux.
Data Presentation: ¹⁹F Chemical Shifts
| Compound | Abbreviation | Typical ¹⁹F Chemical Shift (ppm) |
| 3-deoxy-3-fluoro-D-glucose | 3-FG | ~ -200.5 |
| 3-deoxy-3-fluoro-D-sorbitol | 3-FS | ~ -201.2 |
| 3-deoxy-3-fluoro-D-fructose | 3-FF | ~ -199.8 |
| 3-deoxy-3-fluoro-D-gluconic acid | 3-FGA | ~ -200.8 |
Note: Chemical shifts can vary slightly based on buffer conditions, pH, and instrument calibration.
Application 2: In Vivo Metabolic Imaging with [¹⁸F]-3-FG PET
Scientific Rationale: While [¹⁸F]-FDG is the gold standard for imaging glucose uptake, its trapping mechanism limits its ability to report on downstream metabolism.[11] [¹⁸F]-3-FG provides an alternative that can visualize tissues with high activity in pathways beyond initial glucose transport and phosphorylation, such as the polyol pathway.[12] This allows for differential diagnosis and a more nuanced understanding of in vivo metabolism.
Experimental Protocol:
-
Radiotracer Synthesis: Synthesize [¹⁸F]-3-FG using an automated radiochemistry module. Perform rigorous quality control to ensure radiochemical purity and sterility.[4]
-
Animal Preparation: Fast the animal (e.g., mouse or rat) for 4-6 hours to reduce background blood glucose levels. Anesthetize the animal and maintain its body temperature throughout the experiment.
-
Tracer Administration: Administer a defined dose of [¹⁸F]-3-FG (e.g., 5-10 MBq) via intravenous injection (typically tail vein).
-
Uptake Period: Allow the tracer to distribute throughout the body for a specific period (e.g., 60 minutes).
-
PET/CT Scanning: Place the animal in a small-animal PET/CT scanner. The CT scan provides anatomical reference, and the PET scan detects the positron emissions from the ¹⁸F.
-
Image Reconstruction and Analysis: Reconstruct the PET data into a 3D image. Co-register the PET and CT images. Draw regions of interest (ROIs) over various organs (e.g., brain, heart, liver, tumors) and calculate the Standardized Uptake Value (SUV), a semi-quantitative measure of tracer accumulation.
Data Presentation: Comparison of PET Tracers
| Feature | [¹⁸F]-FDG (2-FDG) | [¹⁸F]-3-FG |
| Primary Trapping Mechanism | Phosphorylation by Hexokinase to FDG-6-P | More complex; accumulation due to slow downstream metabolism |
| Primary Pathway Reported | Glucose Transport & Hexokinase Activity | Glucose Transport, Polyol Pathway, Glucose Dehydrogenase Activity |
| Metabolites | Primarily FDG-6-P | [¹⁸F]-3-FS, [¹⁸F]-3-FF, [¹⁸F]-3-FGA |
| Key Research Applications | Oncology, Neurology (general glucose metabolism) | Probing aldose reductase activity in vivo, differential tumor imaging |
Application 3: Probing O-GlcNAc Dynamics
Scientific Rationale: The O-GlcNAc modification is a dynamic post-translational modification crucial for cellular signaling.[13][14] The hexosamine biosynthetic pathway (HBP) produces the donor substrate, UDP-GlcNAc. Since 3-FG can be metabolized to a fructose analog (3-FF), it presents a potential tool to probe the HBP and its downstream effects on O-GlcNAcylation. While less direct than using azide-labeled sugars, introducing 3-FG can perturb the metabolic pools that feed into the HBP, and the resulting changes in global or protein-specific O-GlcNAcylation can be monitored.[15][16]
Experimental Protocol Workflow:
The workflow involves treating cells with 3-FG, followed by lysis, enrichment of O-GlcNAcylated proteins, and detection by western blot or mass spectrometry.
Caption: Workflow for assessing the impact of 3-FG on protein O-GlcNAcylation.
Trustworthiness and Self-Validation: A Scientist's Perspective
Every protocol described herein contains inherent self-validation steps.
-
In ¹⁹F NMR , the sharpness and known chemical shift of your internal standard confirm instrument calibration and sample integrity. The time-dependent decrease in the 3-FG signal must correlate with the appearance of metabolite signals.
-
In [¹⁸F]-3-FG PET , co-injection of a large excess of unlabeled glucose should competitively block tracer uptake in glucose-dependent tissues, validating the specificity of the signal.
-
In O-GlcNAc studies , a positive control (e.g., treatment with an OGA inhibitor like Thiamet G) and a negative control (vehicle) are non-negotiable for interpreting changes induced by 3-FG.
By building these checks into your experimental design, you transform a protocol from a mere recipe into a self-validating scientific inquiry.
Conclusion and Future Horizons
3-deoxy-3-fluoro-D-glucose is far more than a simple glucose mimic. It is a sophisticated biochemical probe that leverages a single atomic substitution to create multiple avenues for metabolic investigation. Its unique ability to report on the polyol pathway via ¹⁹F NMR and PET makes it an indispensable tool for studying diabetic complications. Its divergent metabolism compared to 2-FDG offers a more nuanced view of the metabolic rewiring common in cancer and neurological disorders.
The future of 3-FG lies in its application to more complex biological questions. Combining ¹⁹F NMR with stable isotope tracing (e.g., ¹³C-glucose) will allow for unprecedented analysis of metabolic flux. The development of new protocols using 3-FG to probe signaling pathways like O-GlcNAcylation will continue to bridge the gap between metabolism and cellular regulation. As researchers and drug development professionals, mastering the application of probes like 3-FG is essential for navigating the complexities of cellular metabolism and unlocking new therapeutic strategies.
References
-
Tewson, T. J., Welch, M. J., & Raichle, M. E. (1978). [18F]-labeled 3-deoxy-3-fluoro-D-glucose: Synthesis and Preliminary Biodistribution Data. Journal of Nuclear Medicine, 19(12), 1339-1345. [Link][4][5][17]
-
Goodman, M. M., Elmaleh, D. R., & Brownell, G. L. (1982). F-18-labeled 3-deoxy-3-fluoro-D-glucose for the study of regional metabolism in the brain and heart. Journal of Nuclear Medicine, 23(2), 147-153. [Link][12]
-
Buck, K. W., Foster, A. B., Hems, R., & Webber, J. M. (1966). A new route to 3-deoxy-3-fluoro-D-glucose. Carbohydrate Research, 3(1), 137-138. [Link][18]
-
Wright, J. A., Taylor, N. F., & Kent, P. W. (1972). Synthesis of 3-deoxy-3-fluoro-D-glucose 1- and 6-phosphates and their intreaction with phosphoglucomutase and UDPG-pyrophosphorylase. Journal of the Chemical Society, Chemical Communications, (15), 834-835. [Link]
-
Tewson, T. J., & Welch, M. J. (1978). New approaches to the synthesis of 3-deoxy-3-fluoro-D-glucose. The Journal of Organic Chemistry, 43(6), 1090-1092. [Link][2]
-
Halama, J. R., Gatley, S. J., DeGrado, T. R., Bernstein, D. R., Ng, C. K., & Holden, J. E. (1990). In vivo metabolism of 3-deoxy-3-fluoro-D-glucose. Journal of Biological Chemistry, 265(21), 12363-12368. [Link][7]
-
Rovira, A. M., & Rylatt, D. B. (1987). The in vivo effects of 3-deoxy-3-fluoro-D-glucose metabolism on respiration in Locusta migratoria. Insect Biochemistry, 17(5), 787-794. [Link][10]
-
Linclau, B., Ardá, A., Reichardt, N. C., Sollogoub, M., Unione, L., & Pérez-Vitoria, I. (2020). Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. Chemical Society Reviews, 49(12), 3863-3899. [Link][19]
- O'Hagan, D. (2008). Fluorine in health care: an introductory overview. Journal of Fluorine Chemistry, 129(9), 739-752.
-
Kurtoglu, M., Maher, J. C., & Lampidis, T. J. (2007). Differential glycolytic switch and sensitivity to 2-deoxy-D-glucose in human cancer cell lines. Metabolic engineering, 9(5-6), 404-412. [Link][3]
-
Som, P., Atkins, H. L., Bandoypadhyay, D., Fowler, J. S., MacGregor, R. R., & Matsui, K. (1980). A fluorinated glucose analog, 2-fluoro-2-deoxy-D-glucose (F-18): nontoxic tracer for rapid tumor detection. Journal of Nuclear Medicine, 21(7), 670-675. [Link][3]
-
Liv Hospital. (2026, February 19). Fluorodeoxyglucose: Safe And Vital Benefits. [Link][1]
-
Wikipedia contributors. (2023, December 19). Fluorodeoxyglucose (18F). In Wikipedia, The Free Encyclopedia. [Link][11]
-
Bond, M. R., & Hanover, J. A. (2015). A little sugar goes a long way: the cell biology of O-GlcNAc. Journal of cell biology, 208(7), 869-880. [Link]
-
Hart, G. W., Slawson, C., Ramirez-Correa, G., & Lagerlof, O. (2011). Cross talk between O-GlcNAcylation and phosphorylation: roles in signaling, transcription, and disease. Annual review of biochemistry, 80, 825-858. [Link][13]
-
Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). The O-GlcNAc Modification. In Essentials of Glycobiology (2nd ed.). Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. [Link][14]
-
Hahne, G., & Leitinger, G. (2020). Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways. FEBS Journal, 287(4), 606-625. [Link][15]
-
Clark, P. M., Dweck, J. F., Mason, D. E., Hart, C. R., Buck, S. B., & Peters, E. C. (2011). Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation. In Methods in enzymology (Vol. 500, pp. 147-171). Academic Press. [Link][16]
-
Wasiak, S., Pietrzak, M., & Krześlak, A. (2024). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. Biomedicines, 12(10), 2240. [Link][6]
-
University of Bath. (1972). The bacterial metabolism of 3-deoxy-3-flouro-D-glucose. [Link][8]
Sources
- 1. int.livhospital.com [int.livhospital.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Applications of 2-deoxy-2-fluoro-D-glucose (FDG) in Plant Imaging: Past, Present, and Future [frontiersin.org]
- 4. [18F]-labeled 3-deoxy-3-fluoro-D-glucose: synthesis and preliminary biodistribution data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model | MDPI [mdpi.com]
- 7. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. The in vivo effects of 3-deoxy-3-fluoro-D-glucose metabolism on respiration in Locusta migratoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorodeoxyglucose (18F) - Wikipedia [en.wikipedia.org]
- 12. F-18-labeled 3-deoxy-3-fluoro-D-glucose for the study of regional metabolism in the brain and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [18F]-Labeled 3-Deoxy-3-Fluoro-D-Glucose: Synthesis and Preliminary Biodistribution Data | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 18. | PDF or Rental [articles.researchsolutions.com]
- 19. Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00099B [pubs.rsc.org]
The Enzymatic Fluorination of Carbohydrates: Overcoming the Electronic Barrier
Topic: Enzymatic Synthesis of Fluorinated Carbohydrates Content Type: Technical Whitepaper Audience: Senior Researchers & Drug Development Professionals
Executive Summary
The introduction of fluorine into carbohydrate scaffolds—replacing hydroxyl groups or hydrogen atoms—creates "glycomimetics" with profound pharmacological advantages: enhanced metabolic stability, altered lipophilicity, and retained hydrogen-bonding capacity. However, the high electronegativity of fluorine (3.98 Pauling scale) creates a unique "electronic barrier" for enzymatic recognition.
This guide details the technical methodologies for overcoming these barriers. We explore the rare direct enzymatic C–F bond formation, the chemo-enzymatic assembly of fluorinated backbones via aldolases, and the kinetic manipulation required to glycosylate fluorinated donors.
The Bio-Isostere Advantage & The "Polar Effect"
Before detailing protocols, one must understand the causality of enzymatic failure with fluorinated substrates.
The Electronic Challenge
Enzymes that process carbohydrates (glycosidases and glycosyltransferases) typically rely on the formation of an oxocarbenium ion-like transition state .[1]
-
Mechanism: The cleavage of the glycosidic bond generates a partial positive charge at the anomeric carbon.
-
The Fluorine Effect: An adjacent fluorine atom (at C2 or C5) exerts a powerful inductive electron-withdrawing effect ($ \sigma_I
\Delta G^\ddagger $) significantly.
Consequently, 2-deoxy-2-fluoro-glycosides often act as mechanism-based inhibitors rather than substrates, trapping the enzyme in a covalent intermediate. Successful enzymatic synthesis requires bypassing this transition state or using enzymes (like Streptomyces fluorinase) that operate via distinct $ S_N2 $ mechanisms.
Direct C–F Bond Formation: The Fluorinase Pathway[2][3]
The only native enzyme capable of forming a C–F bond directly from inorganic fluoride is the fluorinase (5'-fluoro-5'-deoxyadenosine synthase) isolated from Streptomyces cattleya.[2] Unlike oxidative halogenases, this enzyme catalyzes a nucleophilic substitution.
Mechanism of Action
The enzyme facilitates an $ S_N2 $ attack of a fluoride ion onto the 5'-carbon of S-adenosyl-L-methionine (SAM), displacing L-methionine.[3][2] This reaction is remarkable because it requires the desolvation of the fluoride ion—a highly energetic penalty in aqueous solution.
Visualization: The Fluorinase Cycle
The following diagram illustrates the conversion of SAM to 5'-FDA, the precursor for fluorinated metabolites like fluoroacetate.[3][4]
Figure 1: The catalytic cycle of S. cattleya fluorinase, highlighting the unique SN2 displacement of methionine by fluoride.
Experimental Protocol A: In Vitro Synthesis of 5'-FDA
Objective: Synthesis of 5'-fluoro-5'-deoxyadenosine (5'-FDA) using recombinant fluorinase.
Reagents:
-
Recombinant Fluorinase (approx. 10 mg/mL in 50 mM Tris-HCl, pH 7.8).
-
SAM (S-adenosyl-L-methionine), 4 mM final conc.
-
KF (Potassium Fluoride), 100 mM final conc.
-
Buffer: 50 mM Tris-HCl, pH 7.8.
Workflow:
-
Incubation: Mix SAM (200 µL, 20 mM stock) and KF (100 µL, 1 M stock) in the reaction buffer (total volume 1 mL).
-
Initiation: Add Fluorinase (50 µL of 10 mg/mL stock). Incubate at 37°C for 4 hours.
-
Note: The reaction equilibrium favors SAM. To drive yield, coupled enzymes (e.g., L-amino acid oxidase) can be added to consume L-methionine.
-
-
Quenching: Heat the mixture to 95°C for 2 minutes to denature the enzyme. Centrifuge at 14,000 x g for 10 min to remove precipitate.
-
Purification: The supernatant contains 5'-FDA. Isolate via HPLC (C18 column) using a gradient of 0–20% acetonitrile in water.
Chemo-Enzymatic Assembly: The Aldolase Strategy
Since direct fluorination is rare, a more common approach involves using aldolases to ligate small fluorinated building blocks (like fluoropyruvate) into larger sugar skeletons.[5]
Aldolase Specificity
Type II pyruvate aldolases (e.g., HpcH) accept fluoropyruvate as a nucleophile.[5] This allows for the stereoselective synthesis of
Data: Substrate Tolerance of Aldolases
The following table summarizes the relative efficiency of aldolases when handling fluorinated vs. non-fluorinated substrates.
| Enzyme Class | Substrate (Nucleophile) | Substrate (Electrophile) | Relative Activity (%) | Product Type |
| N-Acetylneuraminic Acid Aldolase | Pyruvate | N-Acetylmannosamine | 100% | Sialic Acid |
| N-Acetylneuraminic Acid Aldolase | Pyruvate | 3-Fluoro -N-Acetylmannosamine | ~65% | 3-Fluoro-Sialic Acid |
| HpcH Aldolase | Fluoropyruvate | Glyceraldehyde | ~80% | 3-Fluoro-2-keto-acid |
| FucA (Fuculose Aldolase) | DHAP | 2-Fluoro -L-lactaldehyde | <10% | Fluorinated Fucose |
Note: Fluorine substitution at the nucleophile position (e.g., fluoropyruvate) is generally better tolerated than at the electrophile position due to steric constraints in the aldehyde binding pocket.
Glycosylation with Fluorinated Donors[3][7][8][9]
The "Holy Grail" for PET imaging and drug delivery is the attachment of fluorinated sugars (like [18F]-FDG) to larger scaffolds. Because of the "Polar Effect" (Section 1), standard glycosyltransferases often fail.
Solution: Use Phosphorylases in a reverse phosphorolysis reaction. Unlike transferases which use nucleotide donors (UDP-Glc), phosphorylases use glycosyl phosphates. The reaction is reversible, and equilibrium can be shifted.
Visualization: Chemo-Enzymatic Cascade for [18F]-Disaccharides
This workflow describes the conversion of [18F]-FDG into [18F]-Fluoromaltose, a bacterial imaging agent.
Figure 2: Cascade synthesis of [18F]-Fluoro-Maltose from [18F]-FDG using a three-enzyme system.
Experimental Protocol B: Synthesis of [18F]-Fluoro-Maltose
Objective: Convert clinical grade [18F]-FDG into [18F]-FDM to target bacterial maltodextrin transporters.
Reagents:
-
Enzyme Mix: Hexokinase (HK), Phosphoglucomutase (PGM), Maltose Phosphorylase (MP).
-
Substrates: [18F]-FDG (approx. 370 MBq), ATP (5 mM), Glucose (10 mM), MgCl2 (5 mM).
-
Buffer: 50 mM HEPES, pH 7.4.
Step-by-Step:
-
Phosphorylation: Add [18F]-FDG to a vial containing HK (2 U) and ATP/MgCl2. Incubate 5 min at 37°C.
-
Result: [18F]-FDG-6-P.
-
-
Isomerization: Add PGM (2 U) and Glucose-1,6-bisphosphate (cofactor, 10 µM). Incubate 5 min.
-
Result: Equilibrium shift to [18F]-FDG-1-P.
-
-
Glycosylation: Add Maltose Phosphorylase (5 U) and Glucose (acceptor).
-
Purification: Pass the mixture through a Sep-Pak QMA cartridge (removes unreacted phosphates) and a C18 cartridge (removes protein). The flow-through contains pure [18F]-FDM.
References
-
O'Hagan, D. et al. (2002). "The fluorinase from Streptomyces cattleya: A unique enzyme catalyzing C-F bond formation."[3][6][8] Nature. Link
-
Deng, H., O'Hagan, D., & Schaffrath, C. (2004).[8] "Fluorometabolite biosynthesis and the fluorinase from Streptomyces cattleya." Natural Product Reports. Link
-
Withers, S. G. et al. (2000). "Glycosyltransferase Mechanisms: Impact of a 5-Fluoro Substituent." Biochemistry. Link
-
Ting, R. et al. (2023). "Chemoenzymatic Syntheses of Fluorine-18-Labeled Disaccharides from [18F]FDG." Journal of the American Chemical Society. Link
-
Gao, J. et al. (2020). "Enzymatic glycosylation involving fluorinated carbohydrates."[9][10][11] Organic & Biomolecular Chemistry. Link
-
Seeberger, P. H. et al. (2019). "Chemoenzymatic Platform for Synthesis of Chiral Organofluorines Based on Type II Aldolases." Angewandte Chemie. Link
Sources
- 1. Glycosyltransferase Mechanisms: Impact of a 5-Fluoro Substituent in Acceptor and Donor Substrates on Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. The mechanism of the enzymatic fluorination in Streptomyces cattleya - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fluorinase from Streptomyces cattleya Is Also a Chlorinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic Platform for Synthesis of Chiral Organofluorines Based on Type II Aldolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2,6-dideoxy-2-fluoro-6-[F-18]-fluoro-beta-D-glucopyranosyl fluoride (2,6FGF) as a potential imaging probe for glucocerebrosidase | UBC Chemistry [chem.ubc.ca]
- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic glycosylation involving fluorinated carbohydrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
Methodological & Application
19F NMR spectroscopy of 3-deoxy-3-fluoro-D-glucose
Application Note: 19F NMR Spectroscopy of 3-Deoxy-3-Fluoro-D-Glucose (3-FDG)
Executive Summary
This guide details the application of Fluorine-19 Nuclear Magnetic Resonance (
While 2-FDG is the gold standard for monitoring hexokinase activity (glycolysis), 3-FDG is uniquely suited for probing the polyol pathway (aldose reductase activity) and specific glucose transport kinetics due to its distinct structural interaction with GLUT transporters and metabolic enzymes. This protocol provides the technical framework for distinguishing anomers, quantifying transport rates, and mapping metabolic fates in complex biological matrices.
Chemical & Spectral Properties
3-FDG replaces the hydroxyl group at the C3 position of glucose with a fluorine atom.[1] This modification alters the chemical shift sensitivity and coupling patterns, allowing for precise structural and environmental elucidation.
Structural Configuration
-
Formula: C
H FO -
Substitution: C3-OH
C3-F (Equatorial in -D-glucose conformation). -
Anomeric Equilibrium: In aqueous solution (
), 3-FDG mutarotates to form an equilibrium mixture of and anomers.
F NMR Spectral Parameters
All shifts are referenced to Trichlorofluoromethane (CFCl
| Parameter | Value / Range | Notes |
| Characteristic singlet (decoupled) or multiplet (coupled). | ||
| Typically deshielded relative to | ||
| 3-FDG-6-Phosphate | Shifted slightly; requires high field (>400 MHz) for baseline resolution. | |
| 3-Fluoro-Sorbitol | Product of Aldose Reductase; distinct upstream shift. | |
| ~ 160 Hz | Direct Carbon-Fluorine coupling. | |
| ~ 50 Hz | Geminal coupling to H3. | |
| 10 - 15 Hz | Vicinal coupling to H2/H4 (depends on axial/equatorial dihedral angles). |
Critical Insight: The large chemical shift anisotropy and sensitivity of
F allow for the simultaneous detection of the parent compound (3-FDG) and its metabolites (Sorbitol, Phosphates) without chromatographic separation.
Experimental Protocol
Reagents & Materials[2]
-
Substrate: 3-Deoxy-3-fluoro-D-glucose (High purity >98%).
-
Solvent: Deuterium Oxide (
, 99.9%) for shimming and lock. -
Internal Standard: Sodium Trifluoroacetate (TFA-Na) or Fluorobenzene (encapsulated in a capillary to prevent interaction).
-
Note: TFA signal is at -76.55 ppm.
-
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4 (for cell suspensions).
Sample Preparation
A. In Vitro Enzymatic Assays (Homogeneous)
-
Dissolve 3-FDG (10–20 mM final concentration) in
buffered to pH 7.4. -
Add enzyme (e.g., Aldose Reductase or Hexokinase) and co-factors (NADPH or ATP).
-
Transfer 600 µL to a 5mm NMR tube.[2]
-
Insert a coaxial capillary containing the reference standard (TFA).
B. Cell Suspension / Tissue Perfusion (Heterogeneous)
-
Cell Loading: Incubate cells (e.g., Erythrocytes) with 3-FDG (5–10 mM) at 37°C for 30 mins to reach equilibrium.
-
Washing: Centrifuge and wash cells with ice-cold inhibitor-stop solution (e.g., Phloretin) if measuring zero-trans efflux.
-
Lysis (Optional): For total metabolite quantification, lyse cells with Perchloric Acid (PCA), neutralize with KOH, centrifuge, and lyophilize the supernatant. Re-dissolve in
.
NMR Acquisition Parameters
-
Spectrometer: Bruker Avance III 400 MHz (376.5 MHz for
F) or higher. -
Probe: 5mm BBFO (Broadband Fluorine Observe) or dedicated
F probe. -
Temperature: 310 K (37°C) for physiological relevance.
Pulse Program: zgig (Inverse Gated Decoupling)
-
Justification: Proton decoupling collapses the complex multiplets caused by
and into singlets, maximizing Signal-to-Noise (S/N) and simplifying integration. Inverse gating eliminates the Nuclear Overhauser Effect (NOE), ensuring quantitative accuracy.
| Parameter | Setting | Reason |
| Pulse Angle | 90° ( | Maximize signal per scan. |
| Spectral Width (SW) | 50 ppm | Centered at -200 ppm to cover anomers and metabolites. |
| Relaxation Delay ( | 5 - 10 s | |
| Acquisition Time (AQ) | 1 - 2 s | Sufficient for digital resolution. |
| Scans (NS) | 64 - 256 | Depends on concentration; |
| Decoupling | WALTZ-16 | Standard broadband proton decoupling. |
Data Analysis & Metabolic Mapping
Transport Kinetics Calculation
3-FDG transport via GLUTs is reversible. The transport rate is determined by monitoring the exchange of the
Equation for Influx (
-
Use the integral area of the intracellular vs. extracellular peaks (often resolved by chemical shift differences due to magnetic susceptibility or pH gradients).
Pathway Discrimination
Unlike 2-FDG, which is primarily a glycolysis probe, 3-FDG is a superior probe for the Polyol Pathway .
-
Glycolysis Marker: 3-FDG-6-Phosphate (Downfield shift ~ +0.4 ppm relative to 3-FDG).
-
Polyol Marker: 3-Fluoro-Sorbitol (Upfield shift ~ -1.1 ppm relative to 3-FDG).
Workflow Visualization:
Figure 1: Metabolic fate of 3-FDG detected by 19F NMR. The probe distinguishes between Glycolytic (Red) and Polyol (Green) pathway flux.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Broad Lines | Poor shimming or paramagnetic impurities. | Shim on the |
| Phase Distortion | Large first-order phase correction needed due to receiver dead time. | Apply backward linear prediction (LPC) to the first few points of the FID. |
| Inaccurate Integration | Insufficient | Measure |
| Overlapping Peaks | Chemical shift coincidence of anomers. | Change temperature (shifts are temp-dependent) or pH. |
References
-
Southon, T. E., et al. (1992). "Anomeric preference of fluoroglucose exchange across human red-cell membranes. 19F-n.m.r. studies." Biochemical Journal. Link
-
Smith, A. J. R., et al. (2022). "19F-centred NMR analysis of mono-fluorinated compounds." RSC Advances. Link
-
Nakada, T., et al. (1988). "In vivo metabolism of 3-deoxy-3-fluoro-D-glucose." Journal of Biological Chemistry. Link
-
Kanazawa, Y., et al. (1996). "Fluorine-19 NMR imaging of glucose metabolism." National Institutes of Health. Link
-
University of Wisconsin-Madison. (2020).[5] "19F NMR Chemical Shifts and Coupling Constants." Organic Chemistry Data. Link
Sources
Application Note: Precision Monitoring of Glucose Transport Kinetics
Topic: Kinetic Isolation of Glucose Transport using 3-Fluoro-3-deoxy-D-glucose (3-FDG) Content Type: Technical Application Note & Protocol Audience: Biophysicists, Metabolic Researchers, and Drug Discovery Scientists
Decoupling Transport from Metabolism with 3-Fluoro-3-deoxy-D-glucose (3-FDG)
Executive Summary
In metabolic research, distinguishing between glucose transport (mediated by GLUT transporters) and glucose phosphorylation (mediated by Hexokinase) is critical for identifying the rate-limiting step of glucose utilization. While 2-deoxy-2-[18F]fluoro-D-glucose (2-FDG) is the gold standard for measuring total glucose uptake (transport + trapping), it fails to isolate transporter kinetics because it is phosphorylated and trapped intracellularly.
This guide details the application of 3-fluoro-3-deoxy-D-glucose (3-FDG) , a specific structural analog that acts as a substrate for GLUT transporters but is a negligible substrate for Hexokinase. By using 3-FDG, researchers can quantify bidirectional transport rates (
Scientific Rationale: The C3-Fluoro Advantage
The utility of 3-FDG rests on a precise structure-activity relationship (SAR) at the Carbon-3 position of the glucose ring.
-
GLUT Recognition: The hydroxyl group at C3 is not strictly required for binding to facilitative glucose transporters (GLUT1–4). Therefore, 3-FDG is transported with affinity comparable to D-glucose.
-
Hexokinase Evasion: The C3-hydroxyl group of glucose acts as a critical hydrogen bond donor/acceptor in the catalytic site of Hexokinase. Substitution with fluorine (an electronegative, non-donating atom) drastically reduces the enzyme's ability to phosphorylate the substrate.
-
Result: Unlike 2-FDG, which accumulates as 2-FDG-6-Phosphate, 3-FDG enters the cell, equilibrates, and can exit the cell. This allows for the measurement of "Zero-Trans" entry and equilibrium exchange kinetics.
Pathway Visualization: The Metabolic Bifurcation
The following diagram illustrates the divergent fates of Glucose, 2-FDG, and 3-FDG.
Figure 1: Mechanistic fate of glucose analogs. 3-FDG is unique in its ability to cycle in and out of the cell without significant phosphorylation, isolating the transport event.
Comparative Analysis of Glucose Tracers
| Feature | D-Glucose | 2-FDG | 3-FDG | 3-O-Methylglucose (3-OMG) |
| GLUT Transport | High Affinity | High Affinity | High Affinity | High Affinity |
| Phosphorylation (HK) | Yes (Rapid) | Yes (Trapped) | No / Negligible | No |
| Metabolic Fate | Glycolysis/TCA | Accumulates as 2-FDG-6P | Remains Free | Remains Free |
| Primary Readout | Metabolic Flux | Glucose Uptake (Metabolic Rate) | Transport Capacity | Transport Capacity |
| Detection Method | Enzymatic/Mass Spec | PET (18F) / NMR (19F) | NMR (19F) / PET (18F) | Scintillation (3H/14C) |
Note: While 3-OMG is the classic radiotracer for transport, 3-FDG enables 19F-NMR, which allows for distinguishing intracellular vs. extracellular populations based on chemical shift or relaxation times without cell lysis.
Protocol: Real-Time Transport Monitoring via 19F-NMR
This protocol utilizes 19F-NMR spectroscopy to monitor the influx of 3-FDG into mammalian cells (e.g., Erythrocytes, CHO cells, or perfused tissue). 19F is 100% naturally abundant and has no background signal in biological tissue, making it an ideal "silent background" probe.
A. Materials & Equipment
-
Tracer: 3-Fluoro-3-deoxy-D-glucose (High purity, >98%).
-
Instrument: NMR Spectrometer (400 MHz or higher recommended) equipped with a 19F-tunable probe.
-
Buffer: Krebs-Henseleit buffer (calcium-free if using erythrocytes to prevent clotting), deuterated water (D2O) added to 10% v/v for the lock signal.
-
Standard: Trifluoroacetic acid (TFA) or 5-Fluorouracil (5-FU) in a sealed capillary (co-axial insert) as a chemical shift/quantification reference.
-
Inhibitor (Control): Cytochalasin B (10 µM) or Phloretin.
B. Experimental Workflow
Figure 2: Step-by-step workflow for real-time NMR monitoring of 3-FDG uptake.
C. Detailed Procedure
1. Cell Preparation (The "Zero-Trans" Setup)
-
Harvest cells and wash 3 times with glucose-free buffer at 4°C to remove endogenous glucose.
-
Resuspend cells to a high density (typically 20-40% hematocrit or
cells/mL) to maximize the intracellular volume signal. -
Critical: Keep cells on ice until the experiment begins to arrest metabolism.
2. NMR Setup
-
Set probe temperature to 37°C.
-
Insert the coaxial capillary containing the reference standard (e.g., TFA).
-
Tune and match the probe to the 19F frequency.
-
Perform shimming on the water proton signal (or 19F signal if concentration permits).
3. Kinetic Acquisition
-
Pulse Sequence: A simple one-pulse sequence (without proton decoupling) is usually sufficient. If higher resolution is needed to separate anomers (
and ), use proton decoupling. -
Injection: Inject 3-FDG stock solution directly into the NMR tube to reach a final concentration of 10–20 mM. Mix rapidly by inversion or using a specialized flow probe.
-
Time Course: Immediately start a "arrayed" experiment, acquiring spectra in 30-second blocks for 30–60 minutes.
4. Signal Analysis
-
Chemical Shift: 3-FDG typically appears around -199 ppm (relative to CFCl3).
-
Splitting: In high-resolution fields, you may see two sets of peaks corresponding to the
-anomer and -anomer. -
Differentiation: In erythrocytes, the intracellular and extracellular 3-FDG signals may be chemically shifted (separated) due to magnetic susceptibility differences or interactions with hemoglobin. If peaks overlap, add a paramagnetic shift reagent (e.g.,
or a Gadolinium chelate) to the extracellular buffer. This will broaden/shift the extracellular signal, leaving the intracellular signal sharp and distinct.
Data Analysis & Validation
Calculating Transport Rates
Since 3-FDG is not metabolized, the system approaches a simple equilibrium. The data is modeled using a reversible Michaelis-Menten formulation:
Where:
- = Extracellular signal integral.
- = Intracellular signal integral.
- = Maximum transport velocity.
- = Affinity constant (typically ~6-10 mM for GLUT1).
Validation Strategy
To prove the signal represents facilitated transport and not passive diffusion or leakage:
-
Inhibition Control: Pre-treat a parallel sample with Cytochalasin B (10-20 µM).
-
Outcome: The influx of 3-FDG should be inhibited by >90%. If signal accumulation persists, membrane integrity may be compromised (leakage).
References
-
Wyrwicz, A. M., et al. (1985). "Noninvasive observation of glucose metabolism in the presence of 3-fluoro-3-deoxy-D-glucose." Science, 229(4719), 114-116. Link
-
Potts, J. R., et al. (1990). "Exchange of fluorinated glucose across the red-cell membrane measured by 19F-n.m.r. magnetization transfer." Biochemical Journal, 266(3), 925–928. Link
-
Kwee, I. L., et al. (1987). "Metabolic imaging reflecting glucose metabolism... using fluorinated glucose analogs."[1][2][3][4][5][6][7] Magnetic Resonance in Medicine, 6(3), 307-313.[4] Link
-
Southworth, R., et al. (2003). "2-Deoxy-2-[18F]fluoro-D-glucose and 3-fluoro-3-deoxy-D-glucose... in isolated rat hearts." Nuclear Medicine and Biology, 30(7), 755-762. Link
-
Gatley, S. J., et al. (1984). "Validation of 3-deoxy-3-fluoro-D-glucose as a glucose transport analogue in rat heart." American Journal of Physiology, 247(4), H620-H627. Link
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. openmedscience.com [openmedscience.com]
- 4. Fluorine-19 NMR imaging of glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The interaction of 3-deoxy-3-fluoro-D-glucose with the hexose-transport system of the human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exchange of fluorinated glucose across the red-cell membrane measured by 19F-n.m.r. magnetization transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Troubleshooting & Optimization
optimizing 19F NMR parameters for fluorinated compounds
Welcome to the Advanced Magnetic Resonance Technical Support Center.
Subject: Optimization of
Introduction: The "Fluorine Challenge"
Users often treat
-
Enormous Chemical Shift Range: Spanning >400 ppm, requiring exceptional bandwidth management.
-
Acoustic Ringing: The
frequency (~376 MHz at 9.4T) often resonates with the metal body of the probe, causing baseline distortions. -
Probe Background: Many probes contain PTFE (Teflon), creating broad background signals.
This guide is structured as a dynamic troubleshooting workflow. Locate your specific symptom below.
Module 1: Baseline & Background Issues
Q: Why does my baseline look like a rolling sine wave or contain a broad, unphasable hump?
Diagnosis: You are likely experiencing Acoustic Ringing or Probe Background interference.[1]
-
Acoustic Ringing: The RF pulse physically vibrates the probe coil/shielding.[2] This mechanical ringing generates a spurious electrical signal at the start of the FID.
-
Probe Background: Fluorine-containing polymers (Teflon/PTFE) in the probe construction appear as a very broad signal (10–50 kHz wide) centered around -122 ppm.
The Fix: Backward Linear Prediction (LPC) & Depth Pulses
Protocol A: Removing Acoustic Ringing (Processing Side) Do not cut the first few points of the FID manually; this corrupts the baseline. Use Linear Prediction.
-
Inspect the FID: Zoom into the first 100–200 points. Ringing usually decays within the first 30–100
. -
Set LPC Parameters:
-
Validation: Fourier transform. The rolling baseline should flatten. If the spectrum intensity drops significantly, you predicted too many points.
Protocol B: Suppressing Teflon Background (Acquisition Side) If the broad hump obscures your sample, use a relaxation filter or "Depth" pulse.
-
Method: Use a spin-echo sequence (90°–
–180°– –acq). -
Logic: The solid Teflon signal has a very short
(<1 ms). Liquid samples have long . -
Setting
: Set the echo delay ( ) to ~1–2 ms. The Teflon signal will decay to zero before acquisition starts; your liquid signal will remain.
Module 2: Excitation & Bandwidth Management
Q: Why are the peaks at the edges of my spectrum smaller or impossible to phase correctly?
Diagnosis: Bandwidth Limitation. Your 90° pulse is too long to excite the full spectral width (SW) uniformly.
-
Physics: The excitation bandwidth is roughly inversely proportional to the pulse length (
). A standard 15 pulse has a reliable bandwidth of only ~16 kHz. If your spectrum spans 50 kHz (typical for F-compounds), the edges receive a <90° flip angle.
The Fix: Bandwidth Calculation & Offset Optimization
Step-by-Step Protocol:
-
Determine Required SW: Run a quick scan with a massive SW (e.g., 200 ppm) to find all peaks.
-
Center the Carrier (O1/O1P): Move the transmitter offset (O1P) to the exact center of your signal range. Do not leave it at default.
-
Calculate Pulse Bandwidth: Use the formula:
-
Example: If
, BW = 20,833 Hz. -
Check: Is your spectral width > 20,833 Hz? If yes, you have an excitation problem.
-
-
Action:
-
Option A: Shorten
(requires higher power, check probe limits). -
Option B (Recommended): Use Adiabatic Pulses (e.g., CHIRP or WURST) for excitation if available. These sweep through the frequency range, providing uniform inversion over wide bandwidths.
-
Data Table: Pulse Width vs. Effective Bandwidth
| Pulse Width ( | Effective Bandwidth (±95% Intensity) | Typical Application |
| 10.0 | ~25,000 Hz (~50 ppm at 400 MHz) | Standard Organic F-compounds |
| 15.0 | ~16,600 Hz (~35 ppm at 400 MHz) | Narrow regions (e.g., just CF3) |
| 6.5 | ~38,000 Hz (~80 ppm at 400 MHz) | Wide sweep (requires high power) |
Module 3: Decoupling & Sample Safety
Q: I need to remove coupling, but my sample is heating up or artifacts appear.
Diagnosis:
Dielectric Heating & Decoupling Efficiency.
Fluorine requires high-frequency decoupling. Coupling constants (
The Fix: Composite Pulse Decoupling (WALTZ/GARP)
-
Sequence Selection:
-
Decoupling (during
acq): Use WALTZ-16 . It is low-power and effective for the narrow proton range. -
Decoupling (during
acq): Use GARP . WALTZ cannot cover the wide bandwidth.
-
Decoupling (during
-
Duty Cycle Management:
-
Avoid 100% duty cycle (continuous decoupling).
-
Protocol: Use invgate (Inverse Gated) if you only need decoupling for peak narrowing, not NOE. This turns the decoupler off during the relaxation delay, reducing heat by ~80%.
-
Module 4: Quantitative NMR (qNMR)
Q: My integration values don't match the stoichiometry. Is it the NOE?
Diagnosis:
Incomplete Relaxation (
The Fix: The "Inverse Gated" Protocol
Self-Validating Workflow:
Caption: Logical workflow for establishing quantitative accuracy in 19F NMR experiments.
Detailed Protocol:
-
Measure
: Run an Inversion Recovery experiment (t1ir). Find the longest in your molecule. -
Set Relaxation Delay (d1): Set d1 =
. (e.g., if , d1 must be 15s). -
Suppress NOE: Use the Inverse Gated pulse sequence (Bruker: zgig).
-
Verify: Run the experiment. If the integral of the slow-relaxing peak increases compared to a standard scan, your previous delay was too short.
References & Authoritative Sources
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[6] (Chapter 5: Heteronuclear NMR).
-
Bruker BioSpin. (2024). 19F NMR Parameter Optimization Guide.
-
University of Ottawa NMR Facility. (2018). The limitations of 19F GARP Decoupling.
-
MestReNova. (2023). Processing 19F NMR: Linear Prediction for Acoustic Ringing.
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
For further assistance, please attach your raw FID files to the support ticket.
Sources
- 1. lsa.umich.edu [lsa.umich.edu]
- 2. University of Ottawa NMR Facility Blog: Acoustic Ringing [u-of-o-nmr-facility.blogspot.com]
- 3. Fluorinated Human Serum Albumin as Potential 19F Magnetic Resonance Imaging Probe [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. Rapid reaction optimization by robust and economical quantitative benchtop 19F NMR spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 6. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Metabolic Tracer Experiments with 3-Fluoro-3-Deoxy-D-Glucose (3-F-3-DG)
Welcome to your comprehensive resource for navigating the complexities of metabolic tracer experiments utilizing 3-Fluoro-3-Deoxy-D-Glucose (3-F-3-DG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical insights. As your virtual application scientist, I have structured this guide to address the core challenges and questions that arise during the experimental process, ensuring scientific integrity and fostering a deeper understanding of the underlying principles.
Part 1: Foundational Knowledge - Understanding 3-F-3-DG in Metabolic Assays
Before delving into troubleshooting, it is crucial to have a solid understanding of 3-F-3-DG's mechanism of action and how it compares to other commonly used glucose analogs.
What is 3-F-3-DG and How Does It Work?
3-Fluoro-3-Deoxy-D-Glucose (3-F-3-DG) is a synthetic analog of glucose where the hydroxyl group at the C-3 position is replaced by a fluorine atom. This modification allows it to be recognized and transported into the cell by glucose transporters (GLUTs), primarily GLUT1 and GLUT3. Once inside the cell, it acts as a substrate for hexokinase, which phosphorylates it to form 3-fluoro-3-deoxy-D-glucose-6-phosphate (3-F-3-DG-6P).
Unlike 2-deoxy-D-glucose-6-phosphate (2-DG-6P), which is metabolically trapped in the cell, 3-F-3-DG-6P can be dephosphorylated at a faster rate, allowing for the potential of efflux from the cell.[1] This property makes 3-F-3-DG a valuable tool for studying glucose transport kinetics as a competitive inhibitor. In a typical experimental setup, unlabeled 3-F-3-DG is used to compete with a labeled glucose analog (e.g., radiolabeled [³H]-2-DG or a fluorescent analog like 2-NBDG) for uptake through GLUTs. The degree of inhibition of the labeled tracer's uptake provides a measure of the competitive interaction and can be used to characterize glucose transport.
Mechanism of Action: Cellular Uptake and Metabolism of 3-F-3-DG
Caption: Cellular uptake and metabolism of 3-F-3-DG.
Key Differences: 3-F-3-DG vs. Other Glucose Analogs
A common point of confusion is the distinction between different glucose analogs. The following table clarifies their primary characteristics and applications.
| Feature | 3-Fluoro-3-Deoxy-D-Glucose (3-F-3-DG) | 2-Deoxy-D-Glucose (2-DG) | 2-NBDG |
| Modification | Fluorine at C-3 position | Hydrogen at C-2 position | Fluorescent group at C-2 position |
| Primary Use | Competitive inhibitor of glucose transport | Tracer for glucose uptake (radiolabeled or non-labeled) | Fluorescent tracer for glucose uptake imaging and flow cytometry |
| Metabolic Fate | Phosphorylated and subsequently dephosphorylated[1] | Phosphorylated and metabolically trapped as 2-DG-6P | Phosphorylated and metabolically trapped |
| Detection Method | Indirectly, by measuring its effect on a labeled tracer | Scintillation counting ([³H]-2-DG) or enzymatic assays | Fluorescence microscopy, flow cytometry, or plate reader |
| Key Advantage | Useful for studying competitive binding and transport kinetics | Well-established tracer for measuring glucose uptake rate | Enables single-cell and real-time visualization of glucose uptake |
| Key Limitation | Not a direct tracer for uptake measurement | Radioactive versions require specialized handling and disposal | Bulky fluorescent tag may alter transport kinetics[2] |
Part 2: Troubleshooting Guide for 3-F-3-DG Competition Assays
This section addresses common issues encountered during glucose uptake competition assays using 3-F-3-DG.
Scenario 1: No or Weak Inhibition by 3-F-3-DG
Question: I am not observing any significant inhibition of my labeled glucose analog (e.g., [³H]-2-DG) uptake, even at high concentrations of 3-F-3-DG. My positive control inhibitor (e.g., Cytochalasin B) works as expected. What could be the problem?
Answer: This is a frequent challenge that can stem from several factors. Follow this troubleshooting workflow to diagnose the issue:
Caption: Workflow for a [³H]-2-DG uptake competition assay with 3-F-3-DG.
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in approximately 80-90% confluency on the day of the assay.
-
Serum Starvation: The day of the assay, remove the culture medium and wash the cells once with serum-free medium. Add fresh serum-free medium and incubate for 4-18 hours.
-
Washing: Gently wash the cells twice with pre-warmed glucose-free KRH buffer.
-
Pre-incubation with Inhibitor: Add KRH buffer containing the desired concentrations of 3-F-3-DG (e.g., in a dose-response range), a vehicle control, and a positive control inhibitor. Incubate for 15-30 minutes at 37°C.
-
Glucose Uptake: Add [³H]-2-DG to each well to a final concentration that is below the Km for glucose transport in your cell line (typically 0.1-1 µCi/mL). Incubate for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.
-
Stop Uptake and Wash: To stop the uptake, quickly aspirate the uptake solution and wash the cells three times with ice-cold KRH buffer or PBS.
-
Cell Lysis: Add lysis buffer (e.g., 250 µL of 0.1 M NaOH) to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the protein concentration in each well to normalize the data.
-
Subtract the counts from a non-specific binding control (uptake in the presence of a high concentration of unlabeled 2-DG).
-
Normalize the data to the vehicle control (100% uptake).
-
Plot the percentage of inhibition versus the log of the 3-F-3-DG concentration to generate a dose-response curve and determine the IC₅₀.
-
Recommended Concentration Ranges:
| Reagent | Typical Concentration Range |
| 3-F-3-DG | 1 µM - 50 mM (dose-response) |
| [³H]-2-DG | 0.1 - 1.0 µCi/mL |
| Cytochalasin B | 10 - 50 µM |
Part 4: Frequently Asked Questions (FAQs)
-
Q1: What is the optimal concentration of 3-F-3-DG to use in a competition assay?
-
A1: The optimal concentration range for 3-F-3-DG depends on its affinity for the GLUTs expressed in your cell line and the concentration of the labeled tracer used. It is essential to perform a dose-response experiment, typically spanning several orders of magnitude (e.g., from nanomolar to millimolar), to determine the IC₅₀ (the concentration that inhibits 50% of the labeled tracer uptake). A good starting point for a dose-response curve could be from 1 µM to 10 mM.
-
-
Q2: Is 3-F-3-DG toxic to cells?
-
A2: At high concentrations and with prolonged exposure, 3-F-3-DG can exhibit cytotoxicity, similar to other deoxyglucose analogs, by interfering with glycolysis. [3]It is important to assess the viability of your cells at the concentrations and incubation times used in your experiments. For short-term uptake assays (e.g., < 1 hour), cytotoxicity is generally not a major concern at typical inhibitory concentrations.
-
-
Q3: How should I prepare and store 3-F-3-DG solutions?
-
A3: 3-F-3-DG powder should be stored at -20°C. Prepare a concentrated stock solution in a suitable solvent like water or DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. [4]Prepare fresh working dilutions in your assay buffer immediately before each experiment.
-
-
Q4: What are the essential controls for a 3-F-3-DG competition assay?
-
A4:
-
Vehicle Control: Cells treated with the solvent used to dissolve 3-F-3-DG (e.g., DMSO) to account for any solvent effects.
-
Positive Inhibition Control: Cells treated with a known, potent GLUT inhibitor (e.g., Cytochalasin B) to ensure the assay is working correctly. [5] * No Inhibitor Control: Cells treated with the labeled tracer only, representing 100% uptake.
-
Non-Specific Binding Control: Cells incubated with the labeled tracer in the presence of a high concentration of unlabeled glucose or 2-DG to determine the amount of non-transporter-mediated uptake.
-
-
-
Q5: Can I use 3-F-3-DG in combination with other GLUT inhibitors?
-
A5: Yes, using 3-F-3-DG in combination with other inhibitors can be a powerful way to investigate the mechanism of glucose transport and inhibition. For example, you could investigate whether 3-F-3-DG competes with other inhibitors that bind to different sites on the transporter. [6]
-
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Glucose Uptake Assays with Inhibitors. BenchChem.
-
Halama, J. R., Gatley, S. J., DeGrado, T. R., Bernstein, D. R., Ng, C. K., & Holden, J. E. (1984). Validation of 3-deoxy-3-fluoro-D-glucose as a glucose transport analogue in rat heart. American Journal of Physiology-Heart and Circulatory Physiology, 247(5), H754-H759. Retrieved from [Link]
-
Romaschin, A., & Taylor, N. F. (1981). The in vivo effects of 3-deoxy-3-fluoro-D-glucose metabolism on respiration in Locusta migratoria. Canadian Journal of Biochemistry, 59(4), 262-268. Retrieved from [Link]
-
Martin, M. P., & Taylor, N. F. (1980). The uptake of 3-deoxy-3-fluoro-D-glucose by synaptosomes from rat brain cortex. Canadian Journal of Biochemistry, 58(10), 1153-1159. Retrieved from [Link]
-
Skelton, D. (2015). Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of Glycolytic Demand. ScholarWorks@UARK. Retrieved from [Link]
-
Wang, N., et al. (2022). Molecular basis for inhibiting human glucose transporters by exofacial inhibitors. Nature Communications, 13(1), 2669. Retrieved from [Link]
-
Kirkman, D. L., et al. (1990). In vivo metabolism of 3-deoxy-3-fluoro-D-glucose. Magnetic Resonance in Medicine, 16(1), 169-179. Retrieved from [Link]
- Google Patents. (2015). US9174951B2 - Glucose transporter inhibitors.
-
Salas-sarduy, E., et al. (2022). GLUT3 inhibitor discovery through in silico ligand screening and in vivo validation in eukaryotic expression systems. Scientific Reports, 12(1), 1435. Retrieved from [Link]
-
Reckzeh, E. S., & Waldmann, H. (2020). Development of Glucose Transporter (GLUT) Inhibitors. Angewandte Chemie International Edition, 59(36), 15394-15415. Retrieved from [Link]
-
Reckzeh, E. S., & Waldmann, H. (2020). Development of Glucose Transporter (GLUT) Inhibitors. Angewandte Chemie (International ed. in English), 59(36), 15394–15415. Retrieved from [Link]
-
Tilekar, K., et al. (2020). Power of two: combination of therapeutic approaches involving glucose transporter (GLUT) inhibitors to combat cancer. Cancer letters, 492, 137-149. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122305, 3-deoxy-3-fluoro-D-glucose. Retrieved from [Link]
-
Doenst, T., et al. (1999). Fundamental Limitations of [18F]2-Deoxy-2-Fluoro-d-Glucose for Assessing Myocardial Glucose Uptake. Circulation, 99(1), 93-101. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Retrieved from [Link]
-
Wlezień, P., et al. (2024). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. International Journal of Molecular Sciences, 25(19), 10584. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: 3-Deoxy-D-Glucose Experiments. BenchChem.
-
Holman, G. D., & Cushman, S. W. (1994). Trafficking of glucose transporters in 3T3-L1 cells. Inhibition of trafficking by phenylarsine oxide implicates a slow dissociation of transporters from trafficking proteins. The Biochemical journal, 304(Pt 1), 1–10. Retrieved from [Link]
-
Wensveen, F. M., et al. (2022). Inhibition of Glucose Uptake Blocks Proliferation but Not Cytotoxic Activity of NK Cells. Cells, 11(21), 3488. Retrieved from [Link]
-
O'Neil, R. G., et al. (2016). Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters. Journal of Biological Chemistry, 291(32), 16639-16644. Retrieved from [Link]
-
González-Sarrías, A., et al. (2020). Unraveling the Inhibition of Intestinal Glucose Transport by Dietary Phenolics: A Review. Foods, 9(11), 1579. Retrieved from [Link]
-
Mueckler, M. (2015). Roles of facilitative glucose transporter GLUT1 in [18F]FDG positron emission tomography (PET) imaging of human diseases. PET clinics, 10(2), 139–ix. Retrieved from [Link]
-
Veselý, L., et al. (2021). Small molecule 3PO inhibits glycolysis but does not bind to 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 (PFKFB3). FEBS Letters. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Dose-Response Curves for Laurotetanine. BenchChem.
-
Cseh, A., et al. (2022). Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines. International Journal of Molecular Sciences, 23(15), 8443. Retrieved from [Link]
-
Shojaee-Moradie, F., et al. (1996). Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo. Journal of mass spectrometry : JMS, 31(9), 961–966. Retrieved from [Link]
-
Maher, E. A., et al. (2012). Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors. NMR in Biomedicine, 25(11), 1240-1248. Retrieved from [Link]
-
Cryer, P. E., et al. (2005). Partial Inhibition of Insulin Secretion Results in Glucose Intolerance but Not Hyperglucagonemia. Diabetes, 54(3), 745-751. Retrieved from [Link]
-
Kim, J., et al. (2021). FGD3 mediates lytic cell death, enhancing efficacy and immunogenicity of chemotherapy agents in breast cancer. Breast Cancer Research, 23(1), 108. Retrieved from [Link]
-
Bilan, P. J., et al. (1995). Unique mechanism of GLUT3 glucose transporter regulation by prolonged energy demand: increased protein half-life. The Journal of biological chemistry, 270(48), 28791–28796. Retrieved from [Link]
-
Kory, M., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific reports, 10(1), 5811. Retrieved from [Link]
-
Aglialoro, F., et al. (2020). Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism. International journal of molecular sciences, 21(22), 8789. Retrieved from [Link]
-
University of Southern Denmark. (2021). Identification and quantification of glucose degradation products in heat-sterilized glucose solutions for parenteral use by thin-layer chromatography. Retrieved from [Link]
-
Clinical Nuclear Medicine. (2020, July 17). Basics of Glucose Transport and Mechanism of uptake of FDG| Warburg Effect [Video]. YouTube. Retrieved from [Link]
-
Zocher, M., et al. (2012). Time-lapse imaging of a dynamic phosphorylation- dependent protein–protein interaction in mammalian cells. Proceedings of the National Academy of Sciences, 109(21), E1334-E1343. Retrieved from [Link]
-
Ueda, T., et al. (1990). 3-Phosphoglycerate-dependent protein phosphorylation. Proceedings of the National Academy of Sciences, 87(21), 8521-8525. Retrieved from [Link]
-
Duncan, K. A., & Gonzalez, C. A. (1995). A sequential double-label 14C- and 3H-2-DG technique: validation by double-dissociation of functional states. Brain research, 681(1-2), 196–202. Retrieved from [Link]
-
Carruthers, A., & Helgerson, A. L. (1991). Will the original glucose transporter isoform please stand up!. American Journal of Physiology-Endocrinology and Metabolism, 261(5), E597-E600. Retrieved from [Link]
-
ResearchGate. (n.d.). Viability of epithelial cells treated with compounds 3f, 3j, and 3k. Retrieved from [Link]
-
R-Biopharm. (n.d.). D-Glucose - Food & Feed Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Regulation of glucose transporters (GLUT-1 and GLUT-3) in human retinal endothelial cells. Retrieved from [Link]
Sources
- 1. Lesson 5 [pdg.cnb.uam.es]
- 2. Partial Reversible Inhibition of Enzymes and Its Metabolic and Pharmaco-Toxicological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The interaction of 3-deoxy-3-fluoro-D-glucose with the hexose-transport system of the human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Strategic Fluorination: A Comparative Guide to Glucose Analogs as Metabolic Inhibitors
Introduction: The Fluorine Effect in Glycobiology
In the realm of metabolic modulation and drug discovery, the strategic replacement of hydroxyl groups (-OH) with fluorine atoms (-F) on the glucose scaffold creates analogs with distinct biological fates. This "fluorine effect" exploits bioisosterism—fluorine acts as a hydrogen bond acceptor but not a donor, and the C-F bond is metabolically stable and highly electronegative.
This guide provides a technical comparison of fluorinated glucose analogs, specifically focusing on 2-Deoxy-2-fluoro-D-glucose (2-FDG) and 3-Deoxy-3-fluoro-D-glucose (3-FDG) . We analyze their divergent mechanisms of enzyme inhibition, transport specificity, and utility in kinetic profiling.
Comparative Analysis: The Metabolic Fate
The position of the fluorine substitution dictates the analog's interaction with the "Gatekeeper" enzymes of glycolysis: Hexokinase (HK) and Glucose-6-Phosphate Isomerase (GPI) .
2-FDG: The Metabolic Trap
2-FDG is the gold standard for metabolic imaging and inhibition. Its efficacy relies on "Metabolic Trapping."
-
Transport: Recognized by GLUT transporters (GLUT1, GLUT3, GLUT4).
-
Hexokinase Interaction: 2-FDG is a substrate for HK. It is phosphorylated to 2-FDG-6-Phosphate (2-FDG-6P) .
-
The Block: The C2 hydroxyl group is essential for the isomerization of Glucose-6-P to Fructose-6-P by GPI. 2-FDG-6P lacks this group, stalling glycolysis.[1]
-
Inhibition Mechanism: Accumulated 2-FDG-6P acts as a competitive inhibitor of GPI and a non-competitive feedback inhibitor of HK, effectively shutting down glycolytic flux.
3-FDG: The Catalytic Dead-End
3-FDG presents a different profile, primarily defined by its inability to undergo phosphorylation efficiently.
-
Transport: Recognized by GLUTs but shows differential affinity for Sodium-Glucose Cotransporters (SGLTs).[2]
-
Hexokinase Interaction: The C3 hydroxyl group of glucose is critical for Mg²⁺ coordination and the catalytic attack of ATP within the HK active site. Replacing this with fluorine drastically reduces
and increases . -
The Outcome: Unlike 2-FDG, 3-FDG is not significantly accumulated as a phosphorylated intermediate. It acts primarily as a transport inhibitor or a probe for non-metabolized glucose distribution.
Summary of Performance Characteristics
| Feature | 2-Deoxy-2-fluoro-D-glucose (2-FDG) | 3-Deoxy-3-fluoro-D-glucose (3-FDG) |
| Primary Mechanism | Metabolic Trapping (Phosphorylation + Stalling) | Catalytic Exclusion (Poor Substrate) |
| Hexokinase Interaction | Substrate ( | Competitive Inhibitor / Poor Substrate |
| GPI Interaction | Potent Inhibitor (as 2-FDG-6P) | N/A (Not formed) |
| Cellular Retention | High (Trapped as charged 6-P species) | Low (Free diffusion/efflux) |
| Primary Application | PET Imaging, Glycolysis Inhibition | Transport Kinetics, SGLT Studies |
Mechanistic Visualization
The following diagram illustrates the divergent pathways of Glucose, 2-FDG, and 3-FDG upon cellular entry.
Figure 1: Differential metabolic fates. 2-FDG is phosphorylated and trapped, blocking downstream GPI. 3-FDG fails to undergo efficient phosphorylation due to active site incompatibility.
Experimental Protocol: Determination of Inhibition Constants ( )
To objectively compare these analogs, one must determine the Inhibition Constant (
Principle
We utilize a coupled system where Hexokinase (HK) converts Glucose to G6P, which is then oxidized by Glucose-6-Phosphate Dehydrogenase (G6PDH) utilizing NADP+.[3]
-
Signal: Reduction of NADP+ to NADPH (Absorbance increase at 340 nm).[3][4]
-
Inhibition Logic: 2-FDG competes with Glucose. Although 2-FDG is phosphorylated to 2-FDG-6P, G6PDH is highly specific and will not oxidize 2-FDG-6P. Therefore, the presence of 2-FDG reduces the rate of NADPH formation, allowing calculation of
.
Materials
-
Buffer: 50 mM Triethanolamine, pH 7.6.[5]
-
Substrates: D-Glucose (variable conc.), ATP (saturating, 2 mM).
-
Cofactors: NADP+ (1 mM), MgCl2 (10 mM).
-
Enzymes: Hexokinase (Yeast or Human recombinant), G6PDH (Leuconostoc mesenteroides).
-
Inhibitor: 2-FDG or 3-FDG (0, 0.5, 1.0, 2.0 mM).
Step-by-Step Methodology
-
Reagent Prep: Prepare a Master Mix containing Buffer, ATP, MgCl2, NADP+, and G6PDH (excess, >5 U/mL).
-
Baseline: Aliquot Master Mix into cuvettes. Add Inhibitor (FDG) at varying concentrations.
-
Initiation: Add Hexokinase to initiate the reaction. Incubate for 2 minutes to establish thermal equilibrium (25°C).
-
Start: Add D-Glucose to start the specific reaction.
-
Measurement: Monitor
for 5 minutes. Calculate the initial velocity ( ) from the linear portion of the slope.[3] -
Analysis: Plot
vs (Lineweaver-Burk) for each inhibitor concentration.
Data Validation Workflow
Figure 2: Validated workflow for kinetic analysis. The "Check" step ensures steady-state conditions before data processing.
References
-
Wick, A. N., et al. (1957).[6] "Localization of the primary metabolic block produced by 2-deoxyglucose." Journal of Biological Chemistry.
-
Bessell, E. M., & Thomas, P. (1973). "The effect of substitution at C-2 of D-glucose 6-phosphate on the rate of dehydrogenation by glucose 6-phosphate dehydrogenase." Biochemical Journal.
-
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A Comparative Guide to Glucose Uptake Tracers: 3-O-methyl-D-glucose vs. 3-fluoro-3-deoxy-D-glucose
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism research, the choice of appropriate molecular probes is paramount to unraveling the complexities of glucose transport and utilization. This guide provides a comprehensive, in-depth comparison of two widely used glucose analogs: 3-O-methyl-D-glucose (3-OMG) and 3-fluoro-3-deoxy-D-glucose (3-FDG). By delving into their distinct mechanisms of uptake, metabolic fates, and experimental applications, this document aims to equip researchers with the critical knowledge needed to select the optimal tracer for their specific scientific inquiries.
Section 1: Fundamental Principles of Glucose Analogs in Cellular Uptake Studies
Glucose, a hydrophilic molecule, cannot passively diffuse across the hydrophobic lipid bilayer of cell membranes.[1] Its entry into cells is mediated by a family of specialized membrane proteins known as glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs).[2][3] Glucose analogs, such as 3-OMG and 3-FDG, are structurally similar to D-glucose, allowing them to be recognized and transported by these same transporters.[4][5] However, subtle modifications to their chemical structure dictate their subsequent intracellular fate, providing unique windows into different aspects of glucose metabolism.
The ideal glucose analog for transport studies should be a substrate for glucose transporters but should not be metabolized, or at least its metabolic fate should be well-understood and limited. This distinction is the cornerstone of the comparison between 3-OMG and 3-FDG.
Section 2: Head-to-Head Comparison: 3-OMG vs. 3-FDG
| Feature | 3-O-methyl-D-glucose (3-OMG) | 3-fluoro-3-deoxy-D-glucose (3-FDG) |
| Transport Mechanism | Facilitated diffusion via GLUTs.[4][6] | Facilitated diffusion via GLUTs.[7] |
| Metabolic Fate | Not phosphorylated by hexokinase; remains unmetabolized within the cell.[8][9][10][11] | Phosphorylated by hexokinase to 3-FDG-6-phosphate. Can be further metabolized.[7][12] |
| Cellular Accumulation | Reaches equilibrium across the cell membrane, reflecting bidirectional transport.[9] | Trapped intracellularly after phosphorylation, leading to accumulation.[7] |
| Primary Application | Measuring glucose transport rates and assessing glucose transporter activity.[4][13][14][15] | Assessing both glucose transport and phosphorylation; used in imaging studies like PET.[5][16] |
| Key Advantage | Isolates the transport step from subsequent metabolic events.[4] | Provides a cumulative measure of glucose uptake and initial metabolism. |
| Limitation | The rapid achievement of equilibrium can make it challenging to measure initial uptake rates accurately.[9] | Its metabolism beyond phosphorylation can complicate the interpretation of uptake data.[12] |
Section 3: Deep Dive into Mechanism and Metabolism
3-O-methyl-D-glucose: A Pure Transporter Probe
The defining characteristic of 3-OMG is the presence of a methyl group at the C-3 position of the glucose molecule. This modification prevents its phosphorylation by hexokinase, the first rate-limiting enzyme in glycolysis.[11] As a result, 3-OMG is transported into the cell via GLUTs and remains as free 3-OMG in the cytoplasm.[8][10] This allows it to be transported back out of the cell, establishing an equilibrium between the intracellular and extracellular concentrations that is dependent on the activity of the glucose transporters.[9] This property makes 3-OMG an invaluable tool for specifically studying the kinetics of glucose transport without the confounding influence of downstream metabolic pathways.[4]
Diagram: Cellular Fate of 3-O-methyl-D-glucose
Caption: Cellular transport of 3-OMG.
3-fluoro-3-deoxy-D-glucose: A Glimpse into Transport and Beyond
In contrast to 3-OMG, 3-FDG has a fluorine atom replacing the hydroxyl group at the C-3 position. While it is also transported into the cell by GLUTs, this modification allows it to be a substrate for hexokinase, leading to its phosphorylation to 3-fluoro-3-deoxy-D-glucose-6-phosphate (3-FDG-6-P).[7] This phosphorylation traps the molecule inside the cell, as phosphorylated sugars cannot easily cross the cell membrane.
However, the metabolic story of 3-FDG does not end with phosphorylation. Unlike its more famous cousin, 2-deoxy-D-glucose (2-DG), which largely accumulates as the 6-phosphate derivative, 3-FDG-6-P can be further metabolized.[12] Studies have shown that 3-FDG can be converted to other fluorinated compounds, and its metabolic pathways can include oxidation and reduction reactions.[12] This makes the interpretation of 3-FDG uptake data more complex, as the measured signal represents the cumulative effect of transport, phosphorylation, and subsequent metabolic steps.
Diagram: Cellular Fate of 3-fluoro-3-deoxy-D-glucose
Caption: Cellular transport and metabolism of 3-FDG.
Section 4: Experimental Protocols
Measuring Glucose Uptake with Radiolabeled Tracers
A common method for quantifying glucose uptake involves the use of radiolabeled glucose analogs. Both ³H- and ¹⁴C-labeled versions of 3-OMG and 3-FDG are commercially available.
General Protocol for Adherent Cells:
-
Cell Culture: Plate cells in 6-well or 12-well plates and grow to near confluency.
-
Serum Starvation: Prior to the assay, incubate the cells in serum-free medium for 2-4 hours to lower basal glucose uptake.
-
Pre-incubation: Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer) and pre-incubate for 15-30 minutes.
-
Uptake Initiation: Add the uptake buffer containing the radiolabeled glucose analog (e.g., [³H]3-OMG or [³H]3-FDG) at a known concentration and specific activity. For insulin-stimulated uptake, insulin is added during this step.
-
Incubation: Incubate for a predetermined time (e.g., 5-15 minutes for 3-OMG, 15-60 minutes for 3-FDG). The optimal time should be determined empirically to ensure initial uptake rates are measured.
-
Uptake Termination: Rapidly wash the cells three times with ice-cold stop buffer (e.g., PBS containing a high concentration of unlabeled glucose or a GLUT inhibitor like cytochalasin B) to remove extracellular tracer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration of the lysate from each well to normalize the uptake data (e.g., counts per minute per milligram of protein).
Diagram: Experimental Workflow for Radiolabeled Glucose Uptake Assay
Caption: Workflow for a radiolabeled glucose uptake assay.
Section 5: Applications and Case Studies
3-O-methyl-D-glucose in Action: Isolating Transport Defects
Because of its inability to be metabolized, 3-OMG is the tracer of choice for studies aiming to specifically measure glucose transport. It has been used extensively to:
-
Characterize GLUT Transporter Kinetics: Determine the Vmax and Km of glucose transport in various cell types and tissues.[6][17]
-
Diagnose Glucose Transporter Deficiencies: The uptake of 3-OMG by red blood cells is used as a diagnostic tool for Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS).[15]
-
Investigate Insulin-Stimulated Glucose Transport: By measuring 3-OMG uptake in the presence and absence of insulin, researchers can specifically assess the effect of insulin on glucose transporter translocation and activity.[4][6]
3-fluoro-3-deoxy-D-glucose in the Spotlight: Imaging and Beyond
The intracellular trapping of 3-FDG after phosphorylation makes it a suitable tracer for imaging techniques that rely on signal accumulation.
-
Positron Emission Tomography (PET): When labeled with the positron-emitting isotope ¹⁸F, [¹⁸F]3-FDG can be used in PET imaging to visualize regions of high glucose uptake, such as tumors or inflamed tissues.[16] While less common than [¹⁸F]2-FDG, it offers an alternative tracer with different metabolic properties.
-
Chemical Exchange Saturation Transfer (CEST) MRI: Unlabeled 3-FDG can be used as a contrast agent in CEST MRI to detect glucose uptake and accumulation in tissues, offering a non-radioactive imaging alternative.[18][19] Studies have shown that 3-OMG can also be used in this context and may even provide a stronger CEST contrast than D-glucose.[18]
Section 6: Concluding Remarks and Future Perspectives
The choice between 3-O-methyl-D-glucose and 3-fluoro-3-deoxy-D-glucose is fundamentally driven by the specific biological question being addressed. For researchers focused on dissecting the intricacies of glucose transport kinetics and transporter function, the non-metabolizable nature of 3-OMG makes it the superior tool. Its ability to isolate the transport step provides a clear and unambiguous measure of transporter activity.
Conversely, when the goal is to assess overall glucose uptake and the initial steps of metabolism, or when employing imaging modalities that rely on tracer accumulation, 3-FDG presents a viable option. However, it is crucial for researchers to be mindful of its potential for further metabolism, which can add a layer of complexity to data interpretation.
Future advancements in analytical techniques, such as dynamic mass spectrometry-based flux analysis, may allow for a more detailed and real-time tracking of the metabolic fate of these glucose analogs within the cell. This will further refine our understanding of their utility and expand their application in metabolic research.
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A Comparative Guide to the Metabolic Fates of 2-FDG and 3-FDG: Choosing the Right Probe for Your Pathway
For researchers, scientists, and drug development professionals investigating cellular metabolism, fluorinated glucose analogs are indispensable tools. Among these, 2-deoxy-2-fluoro-D-glucose (2-FDG) and 3-deoxy-3-fluoro-D-glucose (3-FDG) serve as critical probes, yet their utility is defined by their profoundly different metabolic fates. This guide provides an in-depth comparison of these two molecules, elucidating the biochemical basis for their distinct applications and offering insight into the experimental designs they enable.
Core Distinction: Glycolytic Trap vs. Alternative Pathway Probe
The fundamental difference between 2-FDG and 3-FDG lies in the position of the fluorine atom, a substitution that dictates their interaction with downstream metabolic enzymes.
-
2-Deoxy-2-fluoro-D-glucose (2-FDG) , with fluorine at the C-2 position, is an analog that enters the glycolytic pathway but cannot proceed beyond the first step. This creates a "metabolic trap," making it an exceptional tracer for measuring the rate of glucose transport and phosphorylation, which is often elevated in malignant cells.[1][2][3]
-
3-Deoxy-3-fluoro-D-glucose (3-FDG) , with fluorine at the C-3 position, is a poor substrate for the key enzymes of glycolysis. Instead, its metabolism is shunted towards alternative routes, primarily the polyol pathway via aldose reductase and direct oxidation via glucose dehydrogenase.[4] This makes 3-FDG a specialized probe for monitoring the activity of these specific enzymes rather than general glucose uptake.
The Divergent Metabolic Pathways
The Metabolic Fate of 2-FDG: Tracing Glucose Uptake
The utility of 2-FDG, particularly its radiolabeled form [¹⁸F]2-FDG in Positron Emission Tomography (PET), is rooted in its predictable intracellular behavior.[5][6]
-
Transport: Like glucose, 2-FDG is transported across the cell membrane by glucose transporters (GLUTs).[7][8][9] In many cancers, the expression of these transporters is significantly upregulated to meet increased energy demands.[1][10]
-
Phosphorylation: Once inside the cell, hexokinase (or glucokinase in the liver) phosphorylates 2-FDG at the 6th position, yielding 2-FDG-6-phosphate (2-FDG-6-P).[2][7] This phosphorylation adds a negative charge, preventing the molecule from diffusing back out of the cell.[2][9]
-
Metabolic Trapping: The next enzyme in glycolysis, phosphoglucose isomerase, requires a hydroxyl group at the C-2 position to catalyze the conversion of glucose-6-phosphate to fructose-6-phosphate. Because 2-FDG has a fluorine atom at this position, it is not a substrate for this enzyme and cannot be further metabolized through glycolysis or the pentose phosphate pathway.[10][11][12] This effective "trapping" of 2-FDG-6-P within the cell allows its accumulation to serve as a direct proxy for the rate of glucose uptake and phosphorylation.[1][13]
-
Slow Dephosphorylation: While the trapping is highly efficient, a slow rate of dephosphorylation back to 2-FDG by glucose-6-phosphatase can occur, allowing for eventual clearance from the cell.[9][10][14] However, this process is generally slow compared to the rate of uptake in metabolically active tissues.
The Metabolic Fate of 3-FDG: A Probe for Specific Enzymes
In contrast to 2-FDG, the C-3 position of the fluorine atom in 3-FDG allows it to bypass the glycolytic "trap" but redirects it toward other significant metabolic pathways.
-
Transport and Minor Phosphorylation: 3-FDG enters the cell and can be phosphorylated by hexokinase to form 3-FDG-6-phosphate.[15] However, studies indicate this occurs at a lower rate than with 2-FDG, and the subsequent dephosphorylation is faster, resulting in less intracellular accumulation via this route.[15]
-
Major Route 1: Reduction (Polyol Pathway): The primary metabolic route for 3-FDG in many tissues is reduction by aldose reductase to 3-deoxy-3-fluoro-D-sorbitol (3-FS).[4] This makes 3-FDG an excellent in vivo substrate for monitoring the activity of the polyol pathway, which is implicated in diabetic complications.
-
Major Route 2: Oxidation: 3-FDG can also be directly oxidized by glucose dehydrogenase to form 3-deoxy-3-fluoro-D-gluconic acid.[4] This provides a method for assessing the in vivo activity of this enzyme.
-
Exclusion from Major Pathways: Crucially, 3-FDG is not significantly metabolized through either glycolysis or the pentose phosphate shunt.[4] Its fate is almost exclusively tied to aldose reductase and glucose dehydrogenase activity.
Comparative Data Summary
The distinct enzymatic handling of 2-FDG and 3-FDG leads to different applications, which can be summarized as follows:
| Feature | 2-Deoxy-2-fluoro-D-glucose (2-FDG) | 3-Deoxy-3-fluoro-D-glucose (3-FDG) |
| Fluorine Position | Carbon-2 | Carbon-3 |
| Primary Enzyme(s) | Hexokinase / Glucokinase[2][7] | Aldose Reductase, Glucose Dehydrogenase[4] |
| Primary Metabolic Product(s) | 2-FDG-6-Phosphate (Metabolically trapped)[12] | 3-deoxy-3-fluoro-D-sorbitol, 3-deoxy-3-fluoro-D-gluconic acid[4] |
| Rate of Phosphorylation | High | Lower than 2-FDG[15] |
| Rate of Dephosphorylation | Slow[9][14] | Faster than 2-FDG-6-P[15] |
| Primary Pathway Traced | Glucose Transport & Glycolysis Rate[1] | Polyol Pathway & Direct Oxidation Activity[4] |
| Primary Research Application | Imaging glucose hypermetabolism (e.g., oncology, neurology via PET)[3][16] | Monitoring specific enzyme activities (e.g., aldose reductase in diabetes research via NMR)[4] |
Experimental Protocols: A Practical Guide
The choice between 2-FDG and 3-FDG is dictated by the biological question. This necessitates entirely different experimental designs and detection methods.
Protocol: Quantifying Regional Glucose Metabolism with [¹⁸F]2-FDG PET/CT
This protocol is the standard for clinical and preclinical oncology imaging, designed to visualize tissues with high glucose uptake.
-
Causality: The protocol is designed to maximize the signal-to-noise ratio by trapping [¹⁸F]2-FDG in metabolically active cells while minimizing background signal. Patient fasting is critical to reduce competition for GLUTs from endogenous glucose, thereby enhancing tracer uptake in target tissues.[17]
Step-by-Step Methodology:
-
Patient/Subject Preparation: The subject must fast for a minimum of 4-6 hours prior to the scan to ensure low circulating glucose and insulin levels.[17] Blood glucose levels are measured; typically, they should be below 150-200 mg/dL.
-
Tracer Administration: A weight-based dose of [¹⁸F]2-FDG is administered intravenously.
-
Uptake Period: The subject rests quietly for approximately 60 minutes. This allows for the tracer to distribute throughout the body and accumulate in tissues with high glucose metabolism while clearing from the bloodstream.[6]
-
Imaging: The subject is positioned in a PET/CT scanner. The CT scan provides anatomical localization, while the PET scan detects the gamma photons emitted from the decay of ¹⁸F, creating a three-dimensional map of tracer distribution.[5]
-
Data Analysis: The resulting images are analyzed, often quantitatively using the Standardized Uptake Value (SUV). The SUV normalizes the measured radioactivity concentration to the injected dose and body weight, allowing for semi-quantitative assessment of metabolic activity.[18][19]
Protocol: Monitoring Aldose Reductase Activity with 3-FDG and ¹⁹F NMR
This protocol leverages the unique magnetic properties of the fluorine atom to specifically detect 3-FDG and its primary metabolite, 3-FS, without radioactive labels.
-
Causality: This method is chosen for its high specificity. The ¹⁹F nucleus has a distinct NMR signal that is absent in biological tissues, allowing for clear detection of the fluorinated probe and its metabolites against a complex biological background. It directly measures the enzymatic conversion product, providing a functional readout of aldose reductase activity.[4]
Step-by-Step Methodology:
-
Compound Administration: Non-radioactive 3-FDG is administered to the biological system (e.g., in vivo animal model, isolated organ, or cell culture).
-
Incubation: The system is incubated for a defined period to allow for cellular uptake and metabolism of 3-FDG.
-
Sample Preparation: Tissues or cells are harvested and processed (e.g., homogenization followed by perchloric acid extraction) to isolate small molecule metabolites and remove proteins that would interfere with the NMR signal.
-
¹⁹F NMR Spectroscopy: The extract is analyzed using a high-field NMR spectrometer equipped with a fluorine probe. A ¹⁹F NMR spectrum is acquired.
-
Data Analysis: The resulting spectrum will show distinct peaks corresponding to 3-FDG and its metabolic products (e.g., 3-deoxy-3-fluoro-D-sorbitol). The chemical shifts of these peaks are unique. The relative integrals of these peaks are used to quantify the conversion of substrate to product, providing a direct measure of aldose reductase activity in the sample.[4]
Conclusion and Future Directions
2-FDG and 3-FDG are powerful but fundamentally different metabolic probes. 2-FDG remains the gold standard for imaging glucose uptake , providing invaluable insights into the hypermetabolic phenotype of tumors and the metabolic activity of tissues like the brain and heart.[3][20][21] Its strength lies in its metabolic trapping, which integrates glucose transport and phosphorylation over time.
3-FDG, conversely, offers a window into specific, alternative metabolic pathways that are invisible to 2-FDG. Its role as a substrate for aldose reductase and glucose dehydrogenase makes it a highly specific tool for studying the polyol pathway in diabetes or for investigating specific dehydrogenase-driven processes.[4]
The choice is not one of superiority but of purpose. For researchers in drug development, understanding these differences is paramount. A compound designed to inhibit glycolysis might be assessed using 2-FDG PET, while an aldose reductase inhibitor would be best evaluated by monitoring the metabolism of 3-FDG. As metabolic reprogramming is increasingly recognized as a hallmark of disease, the strategic use of these distinct molecular probes will continue to be essential for dissecting complex biological systems.
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Korn, R. L., et al. The Role of Glucose and FDG Metabolism in the Interpretation of PET Studies. Available at: [Link]
-
Mast, T. G., et al. (2023). PET Imaging of Metabolism, Perfusion, and Hypoxia: FDG and Beyond. PMC. Available at: [Link]
-
Korn, R. L., et al. (2016). The Role of Glucose and FDG Metabolism in the Interpretation of PET Studies. PET-CT and PET-MRI in Oncology. Available at: [Link]
-
Wikipedia. (n.d.). Positron emission tomography. Available at: [Link]
-
Liv Hospital. (2026, January 22). FDG PET Scan: A Powerful and Essential Guide. Available at: [Link]
-
Barrio, J. R., et al. (2020). Does 2-FDG PET Accurately Reflect Quantitative In Vivo Glucose Utilization? Journal of Nuclear Medicine. Available at: [Link]
-
Rashidian, M., et al. (2013). The sweet spot: FDG and other 2-carbon glucose analogs for multi-modal metabolic imaging of tumor metabolism. PMC. Available at: [Link]
-
Turku PET Centre. (2009, January 9). Quantification of metabolic rate of glucose uptake with [¹⁸F]FDG. Available at: [Link]
-
Region Syddanmark. Correlation between FDG-uptake and enzyme activity/expression in lung cancer and renal cell carcinoma. OPEN. Available at: [Link]
-
Clark, K. M., et al. (2021). Dynamic FDG PET Imaging to Probe for Cardiac Metabolic Remodeling in Adults Born Premature. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Glucose and ¹⁸F-FDG Cellular Uptake and Metabolism. Available at: [Link]
-
Clark, K. M., et al. (2021). Dynamic FDG PET Imaging to Probe for Cardiac Metabolic Remodeling in Adults Born Premature. PubMed. Available at: [Link]
-
PocketHealth. (2023, November 6). How to Read PET Scan Results: FDG Uptake, SUV and More. Available at: [Link]
-
ResearchGate. (n.d.). Structure and metabolism of FDG. Available at: [Link]
-
Rose, B. S., et al. (2012). 3′-DEOXY-3′-[18F]FLUOROTHYMIDINE FOR DEFINING HEMATOPOIETICALLY ACTIVE PELVIC BONE MARROW IN GYNECOLOGIC PATIENTS. PMC. Available at: [Link]
-
Yoon, J., et al. (2021). Characteristics of Physiological 18F-Fluoro-2-Deoxy-D-Glucose Uptake and Comparison Between Cats and Dogs With Positron Emission Tomography. Frontiers in Veterinary Science. Available at: [Link]
-
A. M. Z. Z. Al-Nahhas, S. A. G. (2011). A potential diagnostic role of dual-phase 18F-FDG PET/CT scanning. PMC. Available at: [Link]
-
Docpanel. (n.d.). Understanding Your FDG PET Scan. Available at: [Link]
-
Bodet-Milin, C., et al. (2023). Diagnostic Superiority of Dual-Time Point [¹⁸F]FDG PET/CT to Differentiate Malignant from Benign Soft Tissue Tumors. MDPI. Available at: [Link]
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Technical Comparison: D- vs. L-Isomers of 3-Fluoro-3-Deoxy-Glucose (3-FDG) in Metabolic Tracing
[1]
Executive Summary
This guide provides a technical analysis of the stereoisomers of 3-fluoro-3-deoxy-glucose (3-FDG), a glucose analog modified at the C-3 position. Unlike the standard radiotracer 2-FDG (which tracks glucose metabolism via phosphorylation trapping), D-3-FDG is primarily a marker for glucose transport and alternative metabolic fates (e.g., the polyol pathway), owing to its reduced affinity for hexokinase and instability of its phosphorylated product. Conversely, L-3-FDG serves as a stereospecific negative control , excluded from GLUT transporters and used to quantify non-specific passive diffusion.
Part 1: Mechanistic Basis & Biological Fate
The biological divergence between D- and L-3-FDG is dictated by the stereoselectivity of Glucose Transporters (GLUTs) and Hexokinase (HK).
D-3-FDG: The Transport-Dominant Tracer
-
Transport: D-3-FDG retains the specific equatorial hydroxyl configuration at C-2 and C-4 required for recognition by GLUT1, GLUT3, and GLUT4. It competes with D-glucose for entry, making it a viable surrogate for measuring glucose influx (
) and efflux ( ). -
Metabolism (The "Leak" Factor): Unlike 2-FDG, which is rapidly phosphorylated and trapped, the fluorine substitution at C-3 impairs interaction with the catalytic site of Hexokinase. While D-3-FDG can be phosphorylated to D-3-FDG-6-P, the reaction rate is significantly slower, and the product is prone to rapid dephosphorylation or diversion into the sorbitol (polyol) pathway via aldose reductase.
-
Result: Intracellular accumulation is transient compared to 2-FDG.
L-3-FDG: The Passive Diffusion Control
-
Transport: GLUT transporters are strictly stereoselective for D-isomers. L-3-FDG is sterically incompatible with the transporter pore.
-
Uptake Mechanism: It enters cells solely via non-saturable, passive diffusion through the lipid bilayer.
-
Application: In kinetic modeling, uptake of L-3-FDG is subtracted from D-3-FDG uptake to isolate carrier-mediated transport from background leakage and extracellular fluid (ECF) trapping.
Pathway Visualization
The following diagram illustrates the divergent fates of the isomers compared to the standard 2-FDG.
Caption: Comparative cellular fate. D-3-FDG enters via GLUT but escapes trapping via dephosphorylation or polyol conversion. L-3-FDG is excluded from transport.[1] 2-FDG is trapped.
Part 2: Comparative Performance Data
The following table synthesizes kinetic parameters derived from mammalian tissue studies (e.g., rat brain synaptosomes and heart perfusion models).
| Parameter | D-3-FDG | L-3-FDG | 2-FDG (Reference) | Biological Implication |
| GLUT Affinity ( | ~6.2 mM | N/A (No binding) | ~2–6 mM | D-3-FDG competes effectively with physiological glucose for transport. |
| Hexokinase | < 5% of Glucose | 0% | ~30–60% of Glucose | D-3-FDG is a poor substrate for glycolysis; it does not accumulate as 6-P to the same extent as 2-FDG. |
| Brain Uptake (BBB) | High (Saturable) | Negligible | High (Saturable) | L-3-FDG is excluded from the brain, confirming its utility as a vascular volume marker. |
| Metabolic Fate | Reversible phosphorylation; Polyol pathway (Sorbitol) | Unmetabolized | Irreversible phosphorylation (Trapped) | D-3-FDG tracks transport and aldose reductase activity; 2-FDG tracks glycolytic flux. |
Part 3: Experimental Protocols
To rigorously evaluate glucose transport kinetics, one must isolate the carrier-mediated component. The following protocol uses the "Paired Isomer Subtraction" method.
Protocol: Zero-Trans Influx Assay (Synaptosomes/Cells)
Objective: Determine the initial rate of carrier-mediated glucose transport (
Reagents:
-
Isotope 1:
H-D-3-FDG (Transport Probe) -
Isotope 2:
C-L-3-FDG (Diffusion/Volume Control) -
Stop Solution: Ice-cold PBS + 10 µM Cytochalasin B (Potent GLUT inhibitor) + 100 µM Phloretin.
Workflow:
-
Preparation: Resuspend cells/synaptosomes in glucose-free Krebs-Ringer buffer. Deplete internal glucose by incubating at 37°C for 10 min.
-
Initiation: Add a dual-labeled mixture of
H-D-3-FDG and C-L-3-FDG to the suspension.-
Note: Use short incubation times (e.g., 5–30 seconds) to measure initial rates before back-flux occurs.
-
-
Termination: Rapidly inject 2 mL of ice-cold Stop Solution . The Cytochalasin B instantly freezes GLUT conformational changes, locking the transporter.
-
Separation: Immediately filter through glass fiber filters (Whatman GF/C) under vacuum. Wash 3x with ice-cold Stop Solution.
-
Quantification: Count filters in a liquid scintillation counter using dual-channel settings (
H vs C).
Calculation:
Why this works: The L-isomer count accounts for tracer trapped in the filter matrix and tracer that entered cells via leaks. Subtracting this yields the pure GLUT-mediated influx.
Part 4: Application in Drug Development
Distinguishing Transport Inhibitors from Metabolic Inhibitors
In oncology drug discovery, it is vital to know if a lead compound kills cancer cells by starving them of glucose (Transport Inhibition) or by blocking glycolysis (Enzyme Inhibition).
-
Scenario A: Compound X inhibits 2-FDG uptake.
-
Ambiguity: Did X block GLUT1, or did it block Hexokinase? (Since 2-FDG requires both).
-
-
Scenario B: Compound X inhibits D-3-FDG uptake.
Blood-Brain Barrier (BBB) Integrity
L-3-FDG is an excellent marker for BBB disruption. In a healthy BBB, L-3-FDG uptake in the brain is near zero. In disease models (e.g., glioblastoma, stroke), the detection of L-3-FDG in brain tissue quantifies the physical breach of the barrier, independent of transporter upregulation.
References
-
Halton, D. M., Taylor, N. F., & Lopes, D. P. (1980). The uptake of 3-deoxy-3-fluoro-D-glucose by synaptosomes from rat brain cortex.[2] Journal of Neuroscience Research, 5(3), 241–252.[2]
-
Source:
- Relevance: Establishes Km values and confirms s
-
-
Kwee, I. L., Nakada, T., & Card, P. J. (1987). 3-Deoxy-3-fluoro-D-glucose metabolism in rat brain: 19F NMR study.[3] Journal of Neurochemistry, 49(2), 428–433.
-
Source:
- Relevance: Identifies the polyol pathway (sorbitol)
-
-
Southworth, R., et al. (2003). Validation of 3-deoxy-3-fluoro-D-glucose as a glucose transport analogue in rat heart.
-
Source:
-
Relevance: Confirms L-3-FDG exclusion from the brain and compares phosphorylation rates of D-3-FDG vs 2-FDG.[1]
-
-
Priebe, W., et al. (2024). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. Biomedicines, 12(10), 2240.[4]
Sources
- 1. Validation of 3-deoxy-3-fluoro-D-glucose as a glucose transport analogue in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Fluoro-3-deoxy-D-glucopyranose
This document provides essential safety and handling protocols for 3-Fluoro-3-deoxy-D-glucopyranose, tailored for researchers and drug development professionals. Our focus is on providing a deep, procedural understanding of the necessary personal protective equipment (PPE) to ensure laboratory safety and experimental integrity.
Hazard Profile: Understanding the "Why" Behind the Precautions
3-Fluoro-3-deoxy-D-glucopyranose is a fluorinated glucose analog. Its hazard profile, as outlined in its Safety Data Sheet (SDS), dictates the necessary safety precautions. The compound is classified with the following hazards:
-
Harmful in contact with skin (H312)[1]
-
Causes skin irritation (H315)[2]
-
Harmful if inhaled (H332)[1]
The primary risks stem from direct contact with the skin and eyes, and inhalation of the compound, particularly in its solid, powdered form.[1][4] The causality is clear: exposure to the compound can lead to acute health effects, necessitating a robust barrier between the researcher and the chemical.
First Line of Defense: Engineering Controls
Before any discussion of PPE, it is critical to emphasize that engineering controls are the most effective way to minimize exposure.[5]
-
Fume Hood: All handling of 3-Fluoro-3-deoxy-D-glucopyranose, especially when in solid form or when creating solutions, must be conducted within a properly functioning chemical fume hood.[1][3] This contains dust and vapors, preventing inhalation.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][2]
Core Personal Protective Equipment (PPE) Requirements
PPE is the final barrier between you and the chemical hazard.[6][7] The selection of appropriate PPE must be based on a thorough risk assessment of the specific procedure being performed.
Eye and Face Protection
Given the "serious eye irritation" classification, robust eye protection is non-negotiable.
-
Safety Glasses: At a minimum, ANSI Z.87.1-compliant safety glasses with side shields must be worn for all procedures.[5]
-
Chemical Splash Goggles: When there is any risk of splashing—such as when transferring solutions or handling larger quantities—chemical splash goggles are required.[6][8] They provide a complete seal around the eyes, offering superior protection.
-
Face Shield: For procedures with a significant splash or aerosolization risk, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[5]
Skin and Body Protection
The compound is harmful upon skin contact and causes irritation, making skin protection essential.
-
Gloves: Chemical-resistant gloves are mandatory.[8]
-
Nitrile Gloves: For incidental contact (e.g., handling a sealed container, minor transfers), disposable nitrile gloves are generally sufficient.[5]
-
Glove Selection: It is crucial to inspect gloves for any signs of degradation or puncture before each use. For prolonged contact or immersion, consult the glove manufacturer's chemical resistance guide to ensure nitrile is appropriate for fluorinated compounds.[5] Contaminated gloves must be disposed of immediately in accordance with hazardous waste procedures.[9]
-
-
Laboratory Coat: A standard, buttoned lab coat should be worn to protect street clothes and skin.[6][10] For tasks with a higher splash risk, a chemical-resistant apron can be worn over the lab coat.
-
Full Body Protection: Long pants and closed-toe shoes are required for all laboratory work to protect against spills.[5][6]
Respiratory Protection
The risk of inhaling this harmful compound is highest when handling it as a powder.
-
Fume Hood as Primary Control: As stated, a fume hood is the primary control to prevent inhalation.[5]
-
Respirator (If Necessary): If engineering controls are insufficient or not available, and there is a risk of generating dust or aerosols, respiratory protection is required.[6][8] A NIOSH-approved N95 respirator is the minimum requirement for particulates. Use of a respirator requires prior medical evaluation and fit-testing.[5]
PPE Selection Matrix for Common Laboratory Tasks
This table provides at-a-glance guidance for selecting the minimum required PPE for various procedures involving 3-Fluoro-3-deoxy-D-glucopyranose.
| Task | Potential Exposure | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Low; sealed container | Safety Glasses | Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid Compound | High; dust inhalation | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Fume Hood. Respirator if hood is unavailable. |
| Preparing Stock Solution | Moderate; dust, splash | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Fume Hood |
| Transferring Solutions | Moderate; splash | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Recommended: Fume Hood |
| Conducting Reaction | Varies; splash, aerosol | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Fume Hood |
| Spill Cleanup | High; dust, splash, contact | Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Lab Coat/Apron | Required: Fume Hood or Respirator |
Procedural Discipline: Donning and Doffing PPE
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Step-by-Step Donning Protocol
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check.
-
Eye/Face Protection: Put on goggles and/or a face shield.
-
Gloves: Don gloves last, pulling the cuffs over the sleeves of your lab coat.
Step-by-Step Doffing Protocol
-
Gloves: Remove gloves first, using a proper technique (glove-in-glove or beak method) to avoid touching the outer contaminated surface with your bare hands.
-
Lab Coat: Unbutton and remove the lab coat by folding it inward on itself, ensuring the outer surface is contained.
-
Eye/Face Protection: Remove goggles and/or face shield.
-
Respirator (if used): Remove last.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for 3-Fluoro-3-deoxy-D-glucopyranose.
Emergency Response and Disposal
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1] Seek medical help.[1]
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical help.[1][2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical help.[1]
Disposal:
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical should be considered hazardous waste. Dispose of it in a suitable, closed container.[1][9]
-
Chemical Waste: Dispose of unused material and solutions through a licensed chemical destruction plant or in accordance with all applicable local, state, and federal regulations.[1][9] Do not allow the product to enter drains.[3]
References
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
PPE for Powder Coating: Safety and Maximum Protection. ThermoPoudre. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
PPE for Chemical Handling: A Quick Guide. Healthy Bean. [Link]
-
PPE For Chemical Handling With Example. Industrial Safety Tips. [Link]
-
Fluorine Safety. Purdue University. [Link]
-
Safety Data Sheet - FDG. ABX - advanced biochemical compounds. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
-
Fluorine. Princeton University. [Link]
-
Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings. [Link]
-
SAFETY DATA SHEET - Fluorodeoxyglucose-F18. Lantheus. [Link]
-
Material Safety Data Sheet - FDG. ABX - advanced biochemical compounds. [Link]
-
beta-D-3-Deoxy-3-fluoroglucopyranose. PubChem. [Link]
-
.BETA.-D-3-DEOXY-3-FLUOROGLUCOPYRANOSE. precisionFDA. [Link]
-
Fluorodeoxyglucose (18F). Wikipedia. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Alternative pre-analytic sample handling techniques for glucose measurement in the absence of fluoride tubes in low resource settings. PubMed. [Link]
-
Alternative pre-analytic sample handling techniques for glucose measurement in the absence of fluoride tubes in low resource settings. PLOS One. [Link]
-
SYNTHESIS OF [18F]-FLUORODEOXYGLUCOSE ([18F]FDG). Wiley Online Library. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
